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Isochlorogenic acid C

Cat. No.: B10779524
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-HNVAYXLOSA-N
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Description

Nomenclature and Chemical Classification in Academic Contexts

Isochlorogenic acid C is a specific isomer within the dicaffeoylquinic acid (diCQA) group. scielo.br In systematic chemical nomenclature, it is most accurately identified as 4,5-di-O-caffeoylquinic acid (4,5-diCQA). nih.govselleckchem.comphytopurify.com This name specifies the precise locations of the two caffeoyl group esters on the quinic acid core. The numbering of the quinic acid ring has been a source of historical confusion, following a revision of IUPAC guidelines in 1976, but the 4,5-diCQA designation is now standard in contemporary literature. scielo.brwikipedia.org

Chemically, this compound is classified as a phenylpropanoid, a large class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. phytopurify.comchembk.com More specifically, it belongs to the chlorogenic acid family, which comprises esters formed between quinic acid and one or more hydroxycinnamic acids, such as caffeic acid. scielo.brresearchgate.net Isochlorogenic acids are distinguished by the presence of two caffeic acid residues. scielo.brencyclopedia.pub

The compound's molecular formula is C₂₅H₂₄O₁₂, with a molecular weight of approximately 516.45 g/mol . aktinchem.comlabchem.com.mytokiwaph.co.jp

Chemical and Physical Properties of this compound

IdentifierValueSource
IUPAC Name(1R,3R,4S,5R)-3,4-bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,5-dihydroxycyclohexanecarboxylic acid nih.govcymitquimica.com
Synonyms4,5-dicaffeoylquinic acid, 4,5-diCQA nih.govselleckchem.comphytopurify.com
CAS Number32451-88-0, 57378-72-0 phytopurify.comaktinchem.comlabchem.com.my
Molecular FormulaC₂₅H₂₄O₁₂ aktinchem.comlabchem.com.myraybiotech.com
Molecular Weight~516.45 g/mol aktinchem.comlabchem.com.myraybiotech.com
Chemical ClassPhenylpropanoid, Dicaffeoylquinic Acid, Polyphenol scielo.brphytopurify.comchembk.com

Historical Perspectives in Phytochemical Research

The history of isochlorogenic acids is intertwined with early phytochemical studies of coffee. In 1950, researchers first described a substance isolated from coffee beans with properties similar to the well-known chlorogenic acid, naming it "isochlorogenic acid" to denote it as an isomer. scielo.brrsc.org This initial "isochlorogenic acid" was not a single compound but was later understood to be a mixture of at least three different dicaffeoylquinic acids. rsc.org

Over the subsequent decades, advancements in analytical techniques, such as chromatography and spectroscopy, enabled the separation and structural elucidation of these individual isomers. nih.gov this compound (4,5-diCQA), along with its isomers Isochlorogenic acid A (3,5-diCQA) and Isochlorogenic acid B, was definitively identified. nih.govnih.gov

Phytochemical research has since documented the presence of this compound in a wide array of plant species beyond coffee. It has been isolated from plants in the Asteraceae family, such as various Artemisia species, and other plants like Laggera alata, Gynura divaricata, and Calystegia soldanella, which are often used in traditional medicine. nih.govnih.govbiocrick.commedchemexpress.come-fas.org This widespread distribution hinted at its potential biological significance and spurred further investigation into its properties.

Significance of this compound in Contemporary Biochemical Investigations

This compound is a focal point of contemporary biochemical research due to its broad spectrum of observed bioactivities. chembk.commedchemexpress.commdpi.com Its potent antioxidant capacity is a well-documented attribute, with studies demonstrating its ability to scavenge free radicals, which is often higher than that of the positive control, ascorbic acid. nih.gove-fas.org This activity is central to many of its other reported effects.

The compound's role in modulating inflammatory pathways is a significant area of study. Research indicates that this compound can reduce the production of inflammatory mediators. chembk.comfrontiersin.org For instance, it has been shown to inhibit kallikrein 5, a protease involved in the inflammatory skin condition rosacea. researchgate.net In models of allergic asthma, this compound was found to suppress inflammatory and oxidative stress responses by upregulating factors like Nrf2. mdpi.comnih.gov

Furthermore, this compound has demonstrated notable antiviral and hepatoprotective effects. biocrick.commedchemexpress.com Studies have shown its ability to inhibit hepatitis B virus (HBV) replication and protect liver cells from injury by reducing apoptosis and oxidative stress. biocrick.commedchemexpress.com Other research has pointed to its inhibitory activity against enzymes like yeast α-glucosidase, suggesting a potential role in metabolic regulation. medchemexpress.com Its ability to induce cell cycle arrest in certain cancer cell lines is also an active area of investigation. medchemexpress.com These diverse findings underscore the compound's importance as a lead molecule in the exploration of new therapeutic strategies. chembk.commdpi.com

Summary of Key Research Findings for this compound

Area of InvestigationKey FindingsInvestigative ModelSource
Antioxidant ActivityShowed potent scavenging of ABTS and DPPH radicals, with higher activity than ascorbic acid.In vitro chemical assays e-fas.org
Anti-inflammatory EffectsAlleviated allergic asthma by suppressing inflammatory and oxidative stress responses via the Nrf2 pathway.Mouse models of asthma mdpi.comnih.gov
Hepatoprotective & Antiviral ActivityExhibited potent anti-HBV effects, inhibiting HBsAg and HBeAg expression and protecting hepatocytes from apoptosis and injury.Human hepatocyte cell lines (HL-7702, HepG2 2.15) biocrick.commedchemexpress.com
Enzyme InhibitionDemonstrated obvious inhibitory activities against yeast α-glucosidase.In vitro enzyme assays medchemexpress.com
Anti-Rosacea EffectsInhibited kallikrein 5 (KLK5) protease activity, a key mediator in the pathophysiology of rosacea.In vitro enzyme and cell-based assays researchgate.net
Anti-Cancer PotentialInhibited prostate cancer cells (DU-145) through cell cycle arrest.Human prostate cancer cell line (DU-145) medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B10779524 Isochlorogenic acid C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19?,20?,23?,25-/m1/s1

InChI Key

UFCLZKMFXSILNL-HNVAYXLOSA-N

Isomeric SMILES

C1C(C(C(C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Biosynthesis and Natural Occurrence of Isochlorogenic Acid C

Precursor Pathways in Plant Systems

The foundational building blocks for isochlorogenic acid C are supplied by two primary upstream metabolic pathways: the phenylpropanoid biosynthesis pathway and the shikimate pathway.

The phenylpropanoid pathway is central to the synthesis of this compound, providing the essential hydroxycinnamic acid moiety, caffeic acid. nih.gov This pathway commences with the amino acid L-phenylalanine. mdpi.com A series of enzymatic steps, including deamination, hydroxylation, and ligation to Coenzyme A (CoA), convert L-phenylalanine into activated hydroxycinnamoyl-CoAs, which are the direct precursors for the formation of various chlorogenic acids. mdpi.comsemanticscholar.org The synthesis of chlorogenic acids, including this compound, is a significant branch of the phenylpropanoid pathway, leading to the accumulation of these compounds which can play roles in plant defense and development. mdpi.comnih.gov

The shikimate pathway is the origin of the quinic acid core of this compound. hebmu.edu.cnnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key intermediate. nih.gov Chorismate stands at a metabolic crossroads, leading to the production of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. hebmu.edu.cn L-phenylalanine directly feeds into the phenylpropanoid pathway. Furthermore, an intermediate of the shikimate pathway, 3-dehydroquinic acid, can be reduced to form quinic acid. hebmu.edu.cn The shikimate pathway is essential in plants, bacteria, and fungi, but absent in animals, making the aromatic amino acids essential dietary components for humans. nih.govnih.gov

Enzymatic Mechanisms in this compound Formation

The assembly of this compound from its precursors is orchestrated by a series of specific enzymes.

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) is a key enzyme in the biosynthesis of chlorogenic acids. nih.gov It belongs to the BAHD family of acyltransferases. nih.govresearchgate.net HQT catalyzes the transfer of a hydroxycinnamoyl group, such as a caffeoyl group from caffeoyl-CoA, to the hydroxyl group of quinic acid, forming a mono-caffeoylquinic acid like chlorogenic acid (CGA). mdpi.comnih.gov HQT is considered a pivotal enzyme for CGA synthesis in many plants. nih.gov Some HQT enzymes have been shown to be involved in the formation of diCQAs from mono-CQAs. nih.govfrontiersin.org For instance, an HQT from Solanum lycopersicum can produce 3,5-diCQA through a second acylation of 3-CQA using either caffeoyl-CoA or another 3-CQA molecule as the acyl donor. nih.gov

The initial steps of the phenylpropanoid pathway are catalyzed by a trio of crucial enzymes:

Phenylalanine Ammonia-Lyase (PAL): PAL initiates the phenylpropanoid pathway by catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. mdpi.comnih.gov This is a critical regulatory point that channels carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites. nih.gov

Cinnamate (B1238496) 4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid. mdpi.comfrontiersin.org

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.comfrontiersin.org This thioester is a central branch-point intermediate for the synthesis of various classes of phenylpropanoids, including flavonoids and chlorogenic acids. frontiersin.org

The coordinated action of these three enzymes provides the necessary p-coumaroyl-CoA precursor for downstream modifications that lead to the caffeoyl-CoA required for this compound synthesis. semanticscholar.org

The formation of dicaffeoylquinic acids, such as this compound, from monocaffeoylquinic acid precursors involves specific enzyme activities. While some HQT enzymes can catalyze this second acylation step, other enzymes have been identified with more specific roles. nih.gov

For example, an enzyme named chlorogenic acid:chlorogenate caffeoyl transferase was identified in sweet potato (Ipomoea batatas) that transfers a caffeoyl group from one chlorogenic acid molecule to another to form a diCQA. frontiersin.org More recently, a GDSL lipase-like enzyme from Ipomoea batatas, named isochlorogenic acid synthase (IbICS), was discovered to catalyze the synthesis of 3,5-dicaffeoylquinic acid from two molecules of 3-caffeoylquinic acid. nih.gov It is also suggested that isomers like 3,4-diCQA and 4,5-diCQA can be formed through spontaneous acyl migration from 3,5-diCQA within the plant cell's vacuole. nih.gov

The most abundant isochlorogenic acid is often 3,5-dicaffeoylquinic acid. mdpi.com 1,3-dicaffeoylquinic acid, also known as cynarine, was isolated from artichoke. mdpi.com Other isomers are also found in various plants. mdpi.com

Table of Research Findings on this compound Biosynthesis

Enzyme/PathwayRole in this compound BiosynthesisKey Research FindingsPlant Species Studied
Phenylpropanoid Pathway Provides the caffeic acid moieties.The pathway is initiated by PAL and proceeds through C4H and 4CL to produce p-coumaroyl-CoA, a key precursor. mdpi.comsemanticscholar.orgGeneral to plants
Shikimate Pathway Provides the quinic acid core.This pathway synthesizes chorismate, which leads to the formation of both L-phenylalanine and quinic acid. hebmu.edu.cnnih.govGeneral to plants
HQT Catalyzes the esterification of quinic acid with caffeoyl-CoA.Can catalyze the formation of both mono- and di-caffeoylquinic acids. nih.govnih.govArtichoke, Tomato, Chicory nih.govfrontiersin.org
PAL Initiates the phenylpropanoid pathway.Catalyzes the conversion of L-phenylalanine to cinnamic acid. mdpi.comnih.govGeneral to plants
C4H Hydroxylates cinnamic acid.Converts cinnamic acid to p-coumaric acid. mdpi.comfrontiersin.orgGeneral to plants
4CL Activates p-coumaric acid.Forms p-coumaroyl-CoA, a central intermediate. mdpi.comfrontiersin.orgGeneral to plants
IbICS Synthesizes 3,5-diCQA.A GDSL lipase-like enzyme that uses two molecules of 3-CQA to produce 3,5-diCQA. nih.govIpomoea batatas (Sweet Potato)

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound, a derivative of caffeoylquinic acid, is intricately controlled at the transcriptional level. This regulation primarily involves the modulation of gene expression for enzymes in the phenylpropanoid pathway, the foundational metabolic route for its synthesis. Key players in this regulatory network include various gene expression modulators and several families of transcription factors.

Gene Expression Modulators

The expression of genes encoding enzymes crucial for this compound synthesis is influenced by both internal developmental cues and external environmental stimuli. While specific modulators for this compound are not extensively documented, the regulation of the broader chlorogenic acid (CGA) biosynthesis pathway, from which this compound is derived, offers significant insights. For instance, the expression of key structural genes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is tightly controlled. nih.gov The synthesis of these enzymes is a critical checkpoint in the production of chlorogenic acids, including this compound.

Regulatory Roles of Transcription Factors (e.g., MYB, WRKY, ERF, bHLH)

Several families of transcription factors (TFs) are known to play pivotal roles in regulating the phenylpropanoid metabolic pathway, thereby influencing the biosynthesis of this compound. nih.gov These TFs bind to specific promoter regions of structural genes, either activating or repressing their transcription.

MYB (myeloblastosis) transcription factors are one of the most significant families involved in regulating phenylpropanoid biosynthesis. mdpi.comfrontiersin.org R2R3-MYB proteins, for example, can form a transcriptional activation complex with bHLH and WD40 proteins to regulate the expression of genes like chalcone (B49325) synthase (CHS), which competes for the same precursor as chlorogenic acids. mdpi.com In some plants, specific MYB TFs have been shown to directly activate the promoters of genes in the CGA pathway. frontiersin.org

WRKY transcription factors also participate in modulating the biosynthesis of chlorogenic acids. nih.govmdpi.com They are often involved in plant defense responses, and their activation can lead to an increased production of secondary metabolites, including phenolic compounds like this compound.

ERF (Ethylene Response Factor) transcription factors , belonging to the AP2/ERF family, have been shown to regulate key genes in the phenylpropanoid pathway. nih.gov For example, studies on tobacco have demonstrated that an AP2/ERF transcription factor can promote the accumulation of CGAs. nih.gov

bHLH (basic Helix-Loop-Helix) transcription factors often work in concert with MYB TFs to regulate flavonoid and phenylpropanoid biosynthesis. nih.govmdpi.com This interaction is crucial for directing the metabolic flux towards the synthesis of either flavonoids or chlorogenic acids.

The coordinated action of these transcription factors ensures a fine-tuned regulation of this compound biosynthesis in response to various developmental and environmental signals.

Distribution and Accumulation Patterns in Botanical Species

This compound is not ubiquitously distributed in the plant kingdom but has been identified and quantified in several medicinal and edible plant species. Its accumulation can vary depending on the plant part and developmental stage.

Identification in Lonicera japonica Thunb.

The flower buds of Lonicera japonica Thunb. (Japanese honeysuckle) are a well-known source of this compound. chemfaces.comadooq.com Studies have identified this compound as one of the significant bioactive components in this plant. mdpi.comresearchgate.net A comprehensive metabolite profiling of different aerial parts of Lonicera japonica revealed the presence of this compound, highlighting it as a potential chemical marker to distinguish between different plant parts. nih.gov Research has successfully isolated this compound from the flower buds of Lonicera japonica using techniques like high-speed counter-current chromatography. researchgate.net

Presence in Gynura divaricata and Laggera alata

This compound has been isolated from both Gynura divaricata and Laggera alata. medchemexpress.comglpbio.comalfa-chemistry.combioscience.co.uk In Laggera alata, this compound is considered one of the principal active components. nih.gov Studies on Laggera alata extracts have shown that dicaffeoylquinic acids, including this compound (4,5-O-dicaffeoylquinic acid), are responsible for some of its biological activities. nih.govresearchgate.net

Occurrence in Cynara scolymus L. and Other Plant Sources

Below is a table summarizing the occurrence of this compound in the mentioned botanical species.

Botanical SpeciesPlant PartReference
Lonicera japonica Thunb.Flower Bud, Aerial Parts chemfaces.commdpi.comresearchgate.netnih.gov
Gynura divaricataNot specified medchemexpress.comglpbio.comalfa-chemistry.com
Laggera alataNot specified medchemexpress.comglpbio.comalfa-chemistry.comnih.gov
Cynara scolymus L.Leaves, Heads researchgate.netresearchgate.netacademicjournals.orgmdpi.com

Influence of Environmental Factors on Accumulation

The concentration of this compound and other related phenolic compounds in plants is not static; it is dynamically influenced by a range of external environmental stimuli. techscience.comresearchgate.net Plants often ramp up the production of these secondary metabolites as a defense and adaptation mechanism against various abiotic stresses. nih.gov These environmental factors can significantly alter the expression of key biosynthetic genes like PAL, C4H, and HCT, leading to increased accumulation of these compounds. techscience.com

Key environmental factors influencing the accumulation include:

Light: Light intensity and quality are critical. High solar irradiance or sun exposure has been shown to increase chlorogenic acid levels in plants like Iris variegata and Centella asiatica as a response to light-induced oxidative stress. d-nb.infomdpi.com Specific wavelengths of light can also be used as elicitors. In tissue cultures of Berula erecta, combining blue light with low temperature resulted in the highest accumulation of chlorogenic acid. nih.govresearchgate.net Similarly, supplemental overnight lighting with red LEDs was found to dramatically increase chlorogenic acid concentrations in lettuce. ishs.org

Temperature: Temperature plays a dual role. While moderately low temperatures can act as a stressor that boosts production, high temperatures often lead to degradation. bibliotekanauki.pl For instance, the highest content of chlorogenic acid in Berula erecta tissue culture was achieved at 12°C. nih.govresearchgate.net Conversely, the high temperatures used in coffee roasting cause a significant reduction in chlorogenic acid content. unnes.ac.id

Salinity: Soil salinity is a potent elicitor for the biosynthesis of chlorogenic acids. In a study on honeysuckle (Lonicera japonica), cultivation in saline plots led to a significant increase in the concentration of this compound in the leaves. frontiersin.org The total chlorogenic acid content in leaves increased by over 100% in the second year of the field trial, confirming that salinity stress stimulates their synthesis. frontiersin.org

Mechanical Wounding: Physical damage to plant tissues triggers a defense response that includes the production of phenolic compounds. Wounding of carrots through shredding was shown to increase the content of dicaffeoylquinic acids. redalyc.org Similarly, wounding and subsequent drying of apple peels resulted in a 2.3-fold increase in dicaffeoylquinic acids. mdpi.comresearchgate.net

Other Abiotic Stresses: Other factors such as drought, UV radiation, and atmospheric carbon dioxide levels also impact accumulation. techscience.com Studies have shown that UV radiation can induce chlorogenic acid production in carrots. redalyc.org Furthermore, enriching the atmosphere with CO2, especially when combined with supplemental lighting, was found to promote chlorogenic acid accumulation in lettuce. ishs.org

The following table summarizes key research findings on how these factors affect the accumulation of this compound and related compounds.

Plant SpeciesEnvironmental FactorObserved Effect on AccumulationReference(s)
Lonicera japonica (Honeysuckle)Salinity (NaCl Stress)Significant increase in this compound concentration in leaves. frontiersin.org
Berula erecta (in vitro)Low Temperature (12°C) & Blue LightHighest content of chlorogenic acid (4.049 mg/g DW) was achieved. nih.govresearchgate.net
Daucus carota (Carrot)Wounding (shredding)Increased content of dicaffeoylquinic acids. redalyc.org
Malus domestica (Apple) By-productWounding & Drying2.3-fold increase in dicaffeoylquinic acids. mdpi.comresearchgate.net
Lactuca sativa (Lettuce)Supplemental Red Light & CO2 EnrichmentDrastic increase in chlorogenic acid concentration. ishs.org
Iris variegataHigh Light IntensitySignificantly higher levels of chlorogenic acid in leaves. mdpi.com
Coffea (Coffee)High Temperature (Roasting)Decrease in chlorogenic acid levels. unnes.ac.id

Synthetic Approaches to Isochlorogenic Acid C and Its Analogs

Chemical Synthesis Methodologies

The de novo chemical synthesis of isochlorogenic acid C is complicated by the inherent reactivity of the multiple hydroxyl groups on both quinic acid and caffeic acid, as well as the carboxyl group on quinic acid. oup.com These characteristics necessitate strategic approaches to ensure the correct ester bonds are formed at the C-4 and C-5 positions of the quinic acid moiety.

Direct esterification of quinic acid with caffeic acid is generally not a viable method for producing a specific isomer like this compound in high yield. The presence of four free hydroxyl groups and a carboxyl group on quinic acid, along with two phenolic hydroxyls on caffeic acid, leads to a mixture of mono-, di-, and polyester (B1180765) isomers, as well as potential self-polymerization products. Early attempts at synthesizing the related 5-O-caffeoylquinic acid (chlorogenic acid) highlighted these difficulties, resulting in very low yields and complex purification steps. google.com The synthesis of a dicaffeoyl ester like this compound presents an even greater regiochemical challenge. The reaction typically requires a condensing agent, such as dicyclohexylcarbodiimide (B1669883) or its analogs, to facilitate the ester bond formation between the carboxylic acid of the caffeoyl moiety and the hydroxyl groups of the quinic acid. google.com

To overcome the lack of regioselectivity in direct esterification, the predominant chemical synthesis strategy involves the use of protecting groups. This approach temporarily blocks reactive sites on the quinic acid and caffeic acid molecules, allowing the esterification to occur only at the desired positions.

The key steps in this methodology are:

Protection of Quinic Acid: The hydroxyl groups at C-1 and C-3, and the carboxyl group, are selectively protected. A common strategy involves forming a quinic acid bisacetonide, which protects the C-1 carboxyl and the C-1 hydroxyl as an acetal, and the C-4 and C-5 hydroxyls as another acetal, leaving the C-3 hydroxyl free for an initial esterification. researchgate.net To synthesize 4,5-dicaffeoylquinic acid, a different protection scheme would be required to leave the C-4 and C-5 hydroxyls available for acylation. Silylation with agents like trimethylchlorosilane (Me3SiCl) has also been explored to create protected intermediates. oup.com

Protection of Caffeic Acid: The two phenolic hydroxyl groups of caffeic acid are typically protected, often by acetylation, to prevent side reactions. This yields an acetylcaffeoyl chloride intermediate that is reactive towards the unprotected hydroxyls on the quinic acid derivative. researchgate.net

Esterification: The protected quinic acid intermediate is reacted with the protected caffeoyl derivative (e.g., acetylcaffeoyl chloride) to form the desired ester linkages. researchgate.net For this compound, this would involve a sequential or controlled double esterification at the C-4 and C-5 positions.

Deprotection: In the final step, all protecting groups are removed, typically in a single step under acidic conditions, to yield the final product. researchgate.net

Strategy Key Reagents Protected Intermediate Example Outcome
Kinetic Acetalization2,2-Dimethoxypropane (B42991) (DMP), Acid CatalystQuinic acid bisacetonideProtects C-1, C-4, and C-5 positions, leaving C-3 hydroxyl free for synthesis of 3-CQA. oup.comresearchgate.net
SilylationTrimethylchlorosilane (Me3SiCl)Pentasilyl quinic acidProtects all hydroxyl and carboxyl groups for subsequent selective deprotection/reaction. oup.com
AcylationAcetic anhydrideAcetylcaffeic acidProtects phenolic hydroxyls of caffeic acid before conversion to an acyl chloride. researchgate.net

Enzymatic Synthesis Techniques

Enzymatic methods offer a "green" alternative to chemical synthesis, often providing high regioselectivity and operating under mild reaction conditions, which helps to preserve the stability of these sensitive phenolic compounds. unife.it

Biocatalytic esterification utilizes enzymes, primarily from the hydrolase family, to catalyze the formation of ester bonds. chemrxiv.org In low-water environments, the equilibrium of the hydrolytic reaction is shifted towards synthesis. diva-portal.org Feruloyl esterases (FAEs) and lipases are the most studied enzymes for this purpose. They can catalyze the esterification between a hydroxycinnamic acid (like caffeic acid) and an alcohol (like quinic acid) or a transesterification reaction using an activated acyl donor, such as a vinyl ester. chemrxiv.orgdiva-portal.org

Research has demonstrated that enzymes can selectively acylate specific positions on a polyol scaffold. For instance, an enzyme from sweet potato root has been shown to catalyze the conversion of chlorogenic acid (3-caffeoylquinic acid) into isochlorogenic acid (3,5-dicaffeoylquinic acid) by transferring a caffeoyl group from one molecule of chlorogenic acid to another. tandfonline.com While this produces a different isomer, it demonstrates the potential for enzymes to synthesize dicaffeoylquinic acids. A GDSL lipase-like enzyme from sweet potato, isochlorogenic acid synthase (IbICS), has also been identified to catalyze the production of 3,5-diCQA from two molecules of 3-CQA. nih.gov

The use of immobilized enzymes, particularly lipases, is a highly effective strategy in biocatalysis. Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables reuse of the biocatalyst, making the process more cost-effective and suitable for industrial applications. researchgate.netresearchgate.net Lipases are often immobilized via adsorption onto hydrophobic support materials, which can also increase their catalytic activity. researchgate.netrsc.org

Novozym 435, an immobilized Candida antarctica lipase (B570770) B (CALB), is one of the most widely used biocatalysts for the acylation of phenolic compounds. rsc.orgcapes.gov.br Studies have shown its effectiveness in synthesizing various acylated chlorogenic acid derivatives. researchgate.net For example, chlorogenic acid has been successfully acylated with fatty acids like palmitic acid using Novozym 435 to yield mono-acylated products with altered lipophilicity. nih.gov In one study, the acylation of 5-caffeoylquinic acid with palmitic acid yielded two products, 4-O-palmitoyl chlorogenic acid and 3-O-palmitoyl chlorogenic acid, demonstrating the regioselectivity of the enzyme. nih.gov The synthesis of liposoluble antioxidants has been achieved by immobilizing Candida sp. Lipase (CSL) on modified mesoporous silicon, facilitating the production of acetylated, butylated, octanoylated, and laurylated chlorogenic acids with high efficiency and reusability. researchgate.net

Immobilized Enzyme Support Material Reaction Type Substrates Products Key Finding
Novozym 435 (Candida antarctica lipase B)Macroporous acrylic resinAcylation/EsterificationChlorogenic acid, Palmitic acid4-O-palmitoyl CQA, 3-O-palmitoyl CQAReaction yielded two mono-acylated products with regioselectivity influenced by substrate molar ratio. nih.gov
CSL (Candida sp. Lipase)Hydrophobically modified ordered mesoporous silicon (OMS-C18)AcylationChlorogenic acid, various fatty acidsAcetylated, butylated, octanoylated, laurylated chlorogenic acidsHigh conversion rates (97.2%) and good reusability (82.5% activity after 10 cycles). researchgate.net
Novozym 435Not specifiedEsterificationChlorogenic acid, various fatty acidsAlkyl esters of chlorogenic acidDirect esterification in supercritical CO2/t-butanol medium. capes.gov.br

Semi-Synthetic Modifications of this compound

Semi-synthesis involves using the naturally isolated this compound as a starting scaffold for further chemical or enzymatic modifications. This approach is often more practical than de novo synthesis and aims to create novel analogs with enhanced stability or biological activity. benthamdirect.comnih.gov

Structural modifications can be targeted at several positions on the this compound molecule:

Quinic Acid Moiety: The free hydroxyl groups at the C-1 and C-3 positions can be esterified or etherified to produce new derivatives. For example, new isochlorogenic acid glucosides have been isolated and characterized, where a glucose unit is attached to the caffeoyl moiety. nih.gov While these were isolated from a natural source, similar glucosylation could be achieved enzymatically.

Carboxyl Group: The carboxylic acid group on the quinic acid ring can be converted into amides or esters. The synthesis of chlorogenic acid-amide analogues has been shown to improve chemical stability and confer specific biological activities, such as antiviral properties against the hepatitis C virus. mdpi.com

Caffeoyl Moieties: The phenolic hydroxyl groups on the two caffeic acid residues could be modified, although this is less common as these groups are often crucial for the compound's antioxidant activity.

These semi-synthetic modifications have led to the development of derivatives with promising pharmacological properties, including antifungal and anti-HIV activities. mdpi.com The design of peptidomimetics based on a chlorogenic acid scaffold has also been explored as a rational approach to developing new antifungal agents. semanticscholar.org

Design of Caffeoylquinic Acid Derivatives

The design of caffeoylquinic acid derivatives often involves modifications at the hydroxyl and carboxyl groups of the quinic acid moiety or the phenolic hydroxyls of the caffeic acid portion. These modifications aim to enhance biological activity, improve stability, or probe the structural requirements for a specific therapeutic effect.

A common strategy involves the protection of certain hydroxyl groups to direct the acylation to a specific position on the quinic acid ring. For instance, the 3,4-dihydroxyl groups of quinic acid can be protected as an acetonide. clockss.org This allows for the selective acylation of the 5-hydroxyl group. The synthesis of various 5-O-acyl derivatives has been achieved by reacting the protected quinic acid with different acid chlorides, followed by the removal of the protecting groups under acidic conditions. clockss.org

Another approach focuses on creating amide analogs of chlorogenic acid to improve chemical stability. researchgate.netmdpi.com This involves converting a hydroxyl group on the quinic acid moiety into an amino group, followed by acylation with caffeic acid. mdpi.comresearchgate.net For example, a 3α-caffeoylquinic acid amide was synthesized from caffeic acid and quinic acid. mdpi.com This amide analog demonstrated greater stability compared to its ester counterpart, chlorogenic acid. mdpi.com

Furthermore, researchers have designed and synthesized amino acid ester-coupled caffeoylquinic acid derivatives. rsc.org These derivatives were created to explore potential synergistic effects between caffeoylquinic acids and amino acids. rsc.org The synthesis involved coupling various amino acid esters to the caffeoylquinic acid backbone. rsc.org

The table below summarizes some of the designed caffeoylquinic acid derivatives and the synthetic strategies employed.

Derivative TypeSynthetic StrategyKey Intermediates/ReagentsReference
5-O-Acyl DerivativesProtection of 3,4-hydroxyls, acylation of 5-hydroxyl, deprotection(-)-Quinic acid, acid chlorides, 2N HCl-CH3CN clockss.org
Amide AnalogsOxidation of hydroxyl to ketone, oximation, reduction to amine, acylation, deprotectionQuinic acid bisacetonide, pyridinium (B92312) dichromate, NH2OH·HCl mdpi.comresearchgate.net
Amino Acid Ester-Coupled DerivativesCoupling of amino acid esters to caffeoylquinic acidCaffeoylquinic acid, amino acid esters rsc.org
Ketal-Protected DerivativesReaction with 2,2-dimethoxypropane and p-toluenesulfonic acidChlorogenic acid, 2,2-dimethoxypropane, p-toluenesulfonic acid mdpi.comrsc.org

This table provides a summary of synthetic strategies for caffeoylquinic acid derivatives based on available research.

Strategies for Analog Production

The production of this compound and its analogs can be achieved through total synthesis or semi-synthetic methods starting from naturally abundant precursors like chlorogenic acid.

Enzymatic transesterification has also been explored as a method for the synthesis of specific isomers of monocaffeoylquinic or dicaffeoylquinic acid. google.com This method utilizes enzymes to catalyze the acylation of quinic acid or its esters with an acyl donor, such as the vinyl ester of O,O-diacetylcaffeic acid. google.com For example, Novozym 435 can catalyze the acylation at the 4'-position of the quinic acid ring, while other lipases can target the 5'-position. google.com This enzymatic approach offers a pathway to specific isomers without the need for extensive protection and deprotection steps. google.com

Semi-synthetic approaches often start with chlorogenic acid (5-O-caffeoylquinic acid), which is commercially available and abundant in nature. rsc.org Modifications can then be made to the hydroxyl groups of the quinic acid or caffeic acid moieties. For example, analogs with modified 3,4-position hydroxyl groups have been synthesized by treating chlorogenic acid with 2,2-dimethoxypropane (DMP) and p-toluenesulfonic acid (TsOH) in dry acetone. rsc.org Further modifications, such as alkylation of the phenolic hydroxyls, can also be performed. rsc.org

The table below outlines various strategies for the production of this compound analogs.

Production StrategyDescriptionAdvantagesDisadvantagesReference
Total Synthesis Step-wise construction of the molecule from simple starting materials.Access to a wide range of isomers.Often involves multiple steps, can have low overall yields. researchgate.netmdpi.comnih.gov
Enzymatic Transesterification Use of enzymes to catalyze the selective acylation of quinic acid.High selectivity, milder reaction conditions.Enzyme cost and stability can be a factor. google.com
Semi-synthesis from Chlorogenic Acid Chemical modification of naturally abundant chlorogenic acid.Utilizes a readily available starting material.The scope of modifications may be limited by the starting structure. rsc.org

This table summarizes different production strategies for analogs of this compound.

Analytical Methodologies for Isochlorogenic Acid C

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of isochlorogenic acid C, allowing for its separation from a complex matrix of other structurally similar phenolic compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its isomers. usask.ca Reversed-phase HPLC, typically employing a C18 column, is the most common approach. longdom.orgsielc.comnih.gov The separation is achieved by using a gradient elution mobile phase, commonly consisting of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. turkjps.orgobrnutafaza.hr

Detection is most often performed using a Diode Array Detector (DAD) or a UV-Vis detector, with the monitoring wavelength typically set around 325-330 nm, which corresponds to the maximum absorbance of the caffeoyl moieties in the molecule. obrnutafaza.hrtandfonline.comtandfonline.com In a chromatographic profile of commercial artichoke extracts, this compound was successfully separated and identified alongside other caffeoylquinic acid derivatives such as neochlorogenic acid, chlorogenic acid, and isochlorogenic acid A. researchgate.net The method's specificity is confirmed by comparing the retention time and UV spectrum of the peak in a sample with that of a pure standard.

Table 1: Representative HPLC Conditions for the Analysis of Dicaffeoylquinic Acids

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile PhaseGradient of acidified water (e.g., 0.1% formic acid) and acetonitrile/methanol obrnutafaza.hr
Flow Rate0.75 - 1.2 mL/min turkjps.orgobrnutafaza.hr
Detection Wavelength325 - 330 nm obrnutafaza.hrresearchgate.net
Column Temperature30°C nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification of this compound. usask.ca Due to the presence of multiple hydroxyl groups and a carboxylic acid function, the compound ionizes well in negative electrospray ionization (ESI) mode. usask.ca

In tandem MS (MS/MS) analysis, this compound, a dicaffeoylquinic acid, typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 515. tandfonline.comnih.gov The fragmentation pattern is key to its structural elucidation. Collision-induced dissociation (CID) of the parent ion leads to characteristic product ions. A hierarchical scheme for identifying chlorogenic acids by LC-MSn has been developed, which allows for the discrimination between isomers based on their fragmentation patterns. acs.org For dicaffeoylquinic acids, fragmentation often involves the cleavage of the ester bonds, resulting in the loss of one or both caffeoyl residues. usask.ca The presence and relative intensity of specific fragment ions can help differentiate between the various isomers, such as isochlorogenic acid A (3,5-diCQA), B (3,4-diCQA), and C (4,5-diCQA). tandfonline.comnih.gov

Table 2: Characteristic Mass Fragments for this compound (4,5-diCQA) in Negative Ion Mode LC-MS/MS

m/z (Mass-to-Charge Ratio)DescriptionReference
515[M-H]⁻ (Deprotonated molecule) tandfonline.comnih.gov
353[M-H - Caffeoyl]⁻ (Loss of one caffeoyl group) acs.org
191[Quinic acid - H]⁻ usask.caresearchgate.net
179[Caffeic acid - H]⁻ usask.ca
173[Quinic acid - H - H₂O]⁻ nih.gov
135[Caffeic acid - H - CO₂]⁻ usask.ca

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)

UHPLC coupled with QTOF-MS offers superior performance for the analysis of this compound, providing higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. acs.org The high mass accuracy of TOF analyzers (typically <5 ppm) allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification. acs.org

This technique has been successfully used to identify this compound in Brazilian green propolis, where it was detected at a retention time of 9.82 minutes in both positive and negative ESI modes. researchgate.net The use of an in-source collision-induced dissociation (ISCID) approach with UHPLC-QTOF-MS has been shown to be effective in distinguishing between regio-isomers of dicaffeoylquinic acids. nih.govnih.gov The precise mass measurements help to differentiate isobaric compounds, such as dicaffeoylquinic acids (C₂₅H₂₄O₁₂) and caffeoylquinic acid glycosides (C₂₂H₂₈O₁₄), which both can have a nominal m/z of 515. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₅H₂₄O₁₂ nih.gov
Observed m/z [M-H]⁻515.11938 tandfonline.com
Calculated Exact Mass516.1268 adooq.com
Typical Mass Accuracy< 5 ppm acs.org

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the structural confirmation of isolated this compound and for its quantification in solutions.

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for the detection and quantification of chlorogenic acids, including this compound. tandfonline.comresearchgate.net The UV spectrum of this compound is characterized by a strong absorption maximum (λmax) at approximately 330 nm. tandfonline.comresearchgate.net This absorption is attributed to the electronic transitions within the two caffeoyl moieties attached to the quinic acid core. The consistency of this λmax value makes it a reliable parameter for detection in HPLC-UV systems and for quantification in spectrophotometric assays, provided the sample has been sufficiently purified. tandfonline.com

Table 4: UV-Vis Absorption Data for Chlorogenic Acids

Solventλmax (nm)Reference
Methanol/Water~330 nm tandfonline.comresearchgate.net
Ethanol (B145695)~327 nm researchgate.net
Acetonitrile~326 nm researchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR) Considerations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum shows characteristic signals for the two caffeoyl groups, including pairs of doublets for the trans-vinylic protons (typically around δ 6.3 and 7.6 ppm) and signals for the three aromatic protons of the 1,3,4-trisubstituted phenyl rings. nih.gov The quinic acid moiety displays a set of complex multiplets for its methine and methylene (B1212753) protons. The specific chemical shifts and coupling patterns of the H-3, H-4, and H-5 protons of the quinic acid ring are critical for confirming the 4,5-dicaffeoyl substitution pattern that defines this compound.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carboxyl, ester carbonyl, olefinic, and aromatic carbons of the caffeoyl groups, as well as the carbons of the quinic acid core. researchgate.net Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the caffeoyl and quinic acid moieties.

Table 5: Key ¹H and ¹³C NMR Chemical Shift Assignments for an Isochlorogenic Acid Isomer

Position (Quinic Acid Moiety)¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
1-75.1
22.10-2.30 (m)37.3
35.35 (m)70.7
44.39 (br d)71.6
54.19 (m)79.8
61.95-2.20 (m)37.9
C=O (Quinic)-176.5
Note: Data derived from an isolated isochlorogenic acid (ICA); specific isomer not defined in the source. researchgate.net Signals for the caffeoyl moieties are also present but not detailed here for brevity.

Quantitative Analysis Techniques in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plant extracts and biological fluids, is essential for understanding its distribution, bioavailability, and bioactivity. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose due to their high specificity, sensitivity, and throughput. nih.gov These methods, however, require rigorous validation to ensure the reliability and reproducibility of the results.

Method Validation Protocols

Bioanalytical method validation establishes that a quantitative analytical technique is suitable for its intended application. core.ac.uk For chromatographic methods used to quantify endogenous or natural compounds in biological samples, validation protocols assess several key parameters to ensure the data is accurate and reliable. core.ac.ukcstti.com While specific validation data for this compound is not always detailed separately from other isomers, the general principles apply.

Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated by analyzing a series of standards over a specified range. For phenolic acids, calibration curves often show excellent linearity with a correlation coefficient (R²) greater than 0.995. researchgate.net

Selectivity and Specificity: Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample. cstti.com For LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. dergipark.org.tr Specificity is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the reproducibility of results under the same conditions (intra-day precision) and on different days (inter-day precision), expressed as the relative standard deviation (%RSD). dergipark.org.tr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. scielo.br For the analysis of chlorogenic acids and related compounds using RP-HPLC-DAD, LODs and LOQs in the low µg/mL range have been reported. scielo.br

Recovery: This assesses the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution of the same concentration.

Matrix Effect: In LC-MS/MS analysis, co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte, affecting accuracy. nih.gov This effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. nih.gov

Table 1: Typical Method Validation Parameters for Analysis of Chlorogenic Acid Isomers
ParameterTypical Acceptance CriteriaPurpose
Linearity (R²)&gt; 0.99Ensures a proportional relationship between concentration and instrument response.
Accuracy (% Recovery)85-115% (for QC samples)Measures the closeness of the experimental value to the true value.
Precision (% RSD)&lt; 15%Demonstrates the reproducibility of the method.
LODSignal-to-Noise Ratio ≥ 3Determines the lowest detectable analyte concentration.
LOQSignal-to-Noise Ratio ≥ 10Determines the lowest quantifiable analyte concentration with acceptable accuracy and precision.

Quantification in Plant Extracts and Biological Samples

This compound is one of several caffeoylquinic acid isomers found in plants, and its concentration can vary significantly depending on the plant species, part, and processing conditions. researchgate.netd-nb.info Quantitative analysis using validated chromatographic methods has determined its presence in various natural sources.

For instance, research on Chrysanthemum morifolium flowers has identified this compound as a significant component. Using an optimized extraction method, the yield of this compound from this plant was reported to be 4.20 mg/g. nih.govnih.gov Other studies have focused on quantifying a range of chlorogenic acids in different plants. In an analysis of 100 selected Thai medicinal plants, the content of various chlorogenic acid isomers was determined, with Lonicera japonica (honeysuckle) flower buds showing a particularly high concentration of chlorogenic acid (9.900 ± 0.004 g/100 g of dried plant), highlighting that certain species are rich sources of this class of compounds. scielo.brresearchgate.net While this study focused on the main chlorogenic acid, it underscores the importance of quantifying specific isomers like this compound for quality control of herbal products. scielo.br

Extraction and Purification Strategies from Natural Sources

The efficient extraction and purification of this compound from plant materials are critical steps for its isolation and subsequent use in research and other applications. d-nb.info The complexity of the plant matrix requires carefully optimized strategies to maximize yield and purity.

Optimization of Extraction Parameters

The yield of this compound is heavily influenced by the extraction method and its associated parameters. researchgate.net Key variables include the choice of solvent, solid-to-liquid ratio, temperature, and extraction time. mdpi.comnih.gov Ultrasound-assisted extraction (UAE) is a modern technique that can enhance extraction efficiency and reduce extraction time compared to conventional methods. d-nb.info

A study focused on extracting this compound from Chrysanthemum morifolium optimized an ionic liquid-based ultrasound-assisted extraction (IL-UAE) process using response surface methodology. nih.govnih.gov The optimal conditions were identified to maximize the yield. nih.govnih.gov

Table 2: Optimized IL-UAE Parameters for this compound Extraction from Chrysanthemum morifolium. nih.govnih.gov
ParameterOptimal Value
Ionic Liquid1-butyl-3-methylimidazolium bromide [(Bmim)Br]
Ionic Liquid Concentration0.65 mol/L
Liquid-to-Solid Ratio23.44:1
Ultrasonic Time48.99 min
Resulting Yield4.20 mg/g

The choice of solvent is also a critical factor. Ethanol-water mixtures are commonly used for extracting phenolic compounds, with the optimal ethanol percentage varying depending on the target molecule. mdpi.com For chlorogenic acids in chicory roots, a 70% ethanol concentration was found to be optimal. mdpi.com Temperature also plays a significant role; for example, extracting chlorogenic acids from chicory with 70% ethanol was most effective at 70 °C, reaching equilibrium in under 6 minutes. nih.gov

Advanced Purification Protocols

Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds. Advanced purification protocols are designed to achieve high purity and recovery.

Aqueous Two-Phase System (ATPS): This technique is a liquid-liquid extraction method that can be used for the separation and purification of biomolecules. nih.gov In the purification of this compound from Chrysanthemum morifolium extract, an ATPS composed of an ionic liquid and an inorganic salt ((NH₄)₂SO₄) was successfully applied. nih.govnih.gov This method achieved a maximum extraction efficiency of 98.18% under optimized conditions of pH 3.0 and a temperature of 20°C. nih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that avoids the irreversible adsorption of samples onto a solid support matrix. akjournals.com It has been effectively used for the preparative isolation and purification of chlorogenic acid isomers. For example, isochlorogenic acid A was purified from Lonicera japonica with a purity of 99.1% in a one-step HSCCC separation. akjournals.comresearchgate.net A similar protocol was used to obtain isochlorogenic acid A with 99.01% purity from Artemisiae argyi folium. This demonstrates the high efficiency and resolving power of HSCCC for separating structurally similar isomers.

Macroporous Adsorption Resins (MPAR): Column chromatography using macroporous resins is another effective method for purifying phenolic compounds from crude extracts. nih.gov These resins adsorb the target compounds, which can then be selectively eluted with a suitable solvent, often an ethanol-water mixture. This technique has been shown to significantly increase the yield, purity, and recovery of chlorogenic acid from plant extracts. For instance, the purification of chlorogenic acid from watermelon rind using NKA-II resin and 90% ethanol as an eluent increased the yield from 2.4 mg/g to 4.6 mg/g and boosted the purity from 70% to 94%. nih.gov

Metabolic Fate and Bioavailability of Isochlorogenic Acid C

Investigation of Bioavailability in Biological Systems

Studies investigating the bioavailability of isochlorogenic acid C have revealed that it is poorly absorbed in its original form. Research in rat models has shown that the absolute oral bioavailability of this compound ranges from 14.4% to 16.9%. nih.govmdpi.comnih.gov This low bioavailability suggests that the compound undergoes significant metabolism before it can be utilized by the body. nih.govmdpi.com

The limited absorption of the parent compound underscores the critical role of downstream metabolic processes, particularly those mediated by the intestinal microflora, in unlocking its potential biological activities.

Role of Gut Microbiota in this compound Metabolism

The gut microbiota plays a pivotal role in the metabolism of this compound, transforming it into more readily absorbable and bioactive compounds. nih.govmdpi.com This biotransformation is essential for the compound to exert its systemic effects.

Formation of Active Metabolites (e.g., Chlorogenic Acid, Short-Chain Fatty Acids)

A key metabolic event is the hydrolysis of this compound by gut microbial esterases, leading to the formation of chlorogenic acid and caffeic acid. mdpi.commdpi.comrsc.org Chlorogenic acid has been identified as a primary active metabolite responsible for some of the pharmacological effects attributed to this compound. nih.govmdpi.com

Furthermore, the metabolism of this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs). nih.govmdpi.com SCFAs are well-known for their beneficial effects on gut health and their ability to modulate immune responses. The oral administration of this compound has been shown to enhance the production of these gut-microbiota-derived SCFAs, which act as active substances. nih.govmdpi.com

Microbiota-Mediated Biotransformation Pathways

The biotransformation of this compound and its primary metabolite, chlorogenic acid, involves several key enzymatic reactions carried out by gut bacteria. The initial and crucial step is the hydrolysis of the ester bonds, a reaction catalyzed by cinnamoyl esterases produced by various bacterial species. rsc.org

Following hydrolysis, the resulting caffeic acid and quinic acid undergo further metabolism. Caffeic acid can be reduced to dihydrocaffeic acid and subsequently dehydroxylated to form m-coumaric acid. researchgate.net These smaller phenolic acids can then be absorbed into the bloodstream.

The metabolic pathways involved in the breakdown of chlorogenic acids by gut microbiota are complex and can include:

Hydrolysis: Cleavage of ester bonds to release caffeic acid and quinic acid. mdpi.com

Reduction: Saturation of the double bond in the side chain of caffeic acid.

Demethylation, Dehydration, and Hydrogenation: Further modifications of the phenolic structure. nih.gov

Conjugation: Metabolites can undergo sulfation and glucuronidation in the liver and other tissues after absorption. researchgate.netnih.gov

Detection of this compound Metabolites in Biological Fluids and Tissues

Advanced analytical techniques, particularly ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), have been instrumental in identifying and quantifying this compound and its metabolites in various biological samples. nih.govtandfonline.comcafeesaude.com

Studies have successfully detected a range of metabolites in the plasma, urine, and feces of rats administered with chlorogenic acids. nih.govtandfonline.com In one study, a total of 68 metabolites of chlorogenic acids were identified, including the original compounds and products of methylation, hydrogenation, demethylation, dehydration, sulfate (B86663) conjugation, and glucuronide conjugation. nih.gov

The distribution of these metabolites varies across different organs. For instance, some metabolites have been found in the lung, liver, spleen, and heart, with the kidney appearing to be a major organ for metabolite accumulation and excretion. tandfonline.com The presence of these metabolites in systemic circulation and various tissues suggests they are the bioactive forms responsible for the observed pharmacological effects. tandfonline.com The detection of these metabolites provides crucial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Biological Activities and Mechanistic Studies of Isochlorogenic Acid C

Hepatoprotective and Anti-Hepatitis B Virus (HBV) Actions of Isochlorogenic Acid C

This compound, a naturally occurring polyphenolic compound, has demonstrated significant potential as a hepatoprotective and anti-Hepatitis B virus (HBV) agent. biocrick.comchemfaces.comchemfaces.com Its therapeutic effects are attributed to a multi-faceted mechanism that includes the modulation of apoptosis, attenuation of cellular injury, and inhibition of HBV replication. academicjournals.orgscispace.com

Modulatory Effects on Apoptosis Pathways

This compound exerts its anti-apoptotic effects by influencing key regulators within the programmed cell death pathways. biocrick.comchemfaces.comchemfaces.com

A key aspect of the hepatoprotective action of this compound is its ability to interfere with the expression of caspase-3, a critical executioner caspase in the apoptotic cascade. biocrick.comchemfaces.comacademicjournals.org In studies using D-galactosamine (D-GalN)-induced apoptosis in human hepatocyte line HL-7702 cells, treatment with this compound at concentrations ranging from 10 to 100 µg/ml resulted in a significant reduction in caspase-3 levels. academicjournals.orgacademicjournals.org This interference with caspase-3 activation is a crucial mechanism by which this compound mitigates liver cell death. sciopen.com

The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is critical in determining cell fate. While direct studies on the effect of this compound on Bcl-2 and Bax expression are limited, related compounds like chlorogenic acid have been shown to favorably modulate this ratio. For instance, chlorogenic acid has been observed to reverse the increased levels of Bax and decreased levels of Bcl-2 in models of liver injury, thereby preventing apoptosis. nih.govbio-conferences.org This suggests a potential mechanism for this compound in protecting hepatocytes from apoptosis by regulating the expression of these key Bcl-2 family proteins.

Attenuation of Cellular Injury Mechanisms

This compound has been shown to protect liver cells from injury. In a D-GalN-induced injury model in HL-7702 human hepatocytes, this compound significantly improved cell viability at concentrations of 10 to 100 µg/ml. academicjournals.org At a concentration of 100 µg/ml, it demonstrated a maximum protection rate of 47.28%. academicjournals.orgscispace.com This protective effect is, in part, attributed to its antioxidant properties and its ability to induce heme oxygenase-1 (HO-1), which plays a role in cellular defense. biocrick.comacademicjournals.org

Impact on Transforming Growth Factor-β1 (TGF-β1) Expression

Transforming growth factor-β1 (TGF-β1) is a key cytokine involved in the progression of liver fibrosis. This compound has been found to significantly reduce the levels of TGF-β1 in D-GalN-challenged hepatocytes at concentrations of 10 to 100 µg/ml. academicjournals.orgacademicjournals.org This suggests that this compound can interfere with the signaling pathways that lead to liver fibrosis, a common complication of chronic liver diseases. biocrick.comchemfaces.comchemfaces.com Studies on the related compound, isochlorogenic acid A, have further demonstrated the ability to inhibit the expression of TGF-β1 in animal models of liver fibrosis. frontiersin.orgnih.govresearchgate.net

Inhibition of HBV Replication Markers (HBsAg, HBeAg, HBV DNA, HBV cccDNA)

This compound exhibits potent anti-HBV activity by targeting various markers of viral replication. biocrick.comchemfaces.comchemfaces.com In studies using HBV-transfected HepG2.2.15 cells, this compound significantly inhibited the production of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). academicjournals.orgscispace.com After 8 days of treatment, it achieved maximum inhibition rates of 86.93% for HBsAg and 59.79% for HBeAg at a concentration of 100 µg/ml. academicjournals.org The anti-HBV action of this compound is believed to primarily target the downstream steps of the HBV replication process, potentially by blocking the translation of viral proteins. biocrick.comchemfaces.comacademicjournals.org However, studies have shown that this compound does not have a significant effect on the levels of HBV covalently closed circular DNA (cccDNA), the stable template for viral replication. academicjournals.org In contrast, the related compound isochlorogenic acid A has been found to significantly decrease the content of HBV cccDNA in HepG2.2.15 cells. sci-hub.sechemfaces.comfrontiersin.org

Data Tables

Table 1: Effect of this compound on Caspase-3 and TGF-β1 Levels in D-GalN-Challenged HL-7702 Hepatocytes academicjournals.org

Concentration (µg/ml)Caspase-3 Level (relative units)TGF-β1 Level (relative units)
ControlNormalNormal
D-GalN ModelIncreasedIncreased
10Significantly ReducedSignificantly Reduced
50Significantly ReducedSignificantly Reduced
100Significantly ReducedSignificantly Reduced

Table 2: Inhibition of HBV Replication Markers by this compound in HepG2.2.15 Cells (8-Day Treatment) academicjournals.org

Concentration (µg/ml)HBsAg Inhibition Rate (%)HBeAg Inhibition Rate (%)
50Significant InhibitionSignificant Inhibition
10086.9359.79

Induction of Heme Oxygenase-1 (HO-1) Expression

This compound has been identified as an inducer of heme oxygenase-1 (HO-1), a critical enzyme in the cellular defense against oxidative stress. In a study involving HBV-transfected HepG2.2.15 cells, this compound was observed to significantly induce the expression of HO-1. chemfaces.com This induction is considered a key part of its hepatoprotective and anti-HBV effects. chemfaces.com The anti-apoptotic and anti-injury properties of this compound are attributed to its antioxidative capabilities, which are, in part, mediated by the upregulation of HO-1. chemfaces.com

The induction of HO-1 by this compound is likely linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Dicaffeoylquinic acids, the class of compounds to which this compound belongs, have been shown to activate the Nrf2/Keap1 pathway. frontiersin.org Under conditions of oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it stimulates the expression of antioxidant enzyme genes, including HO-1. frontiersin.orgnih.gov This mechanism is further supported by findings that chlorogenic acid, a related compound, upregulates HO-1 expression through the Nrf2 pathway. nih.govoncotarget.com The activation of the PI3K/Akt signaling pathway has also been implicated in the Nrf2-mediated induction of HO-1 by chlorogenic acids. oncotarget.com

Table 1: Effect of this compound on HO-1 Expression

Cell Line Observation Implication
HepG2.2.15 Significant induction of HO-1 expression. chemfaces.com Contributes to hepatoprotective and anti-HBV effects. chemfaces.com
NCI-H1975 Moderate increase in HMOX-1 expression. Potential for inducing HMOX-1 at the protein level.

Regulation of Cholesterol Reverse Transport (RCT) Pathways

This compound has been shown to play a significant role in the regulation of cholesterol reverse transport (RCT), a crucial process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. In a study utilizing a high-fat diet-induced hyperlipidemic mouse model, this compound was found to upregulate key genes involved in the RCT pathway in both the liver and intestine. Specifically, it increased the expression of ABCA1, ABCG1, and CYP7A1 in the liver, and LXRα, ABCG5, and ABCG8 in the intestine. A trend of upregulation was also noted for LDLR, another important gene in the RCT pathway.

The mechanism behind this regulation appears to involve the Liver X receptor (LXR), a key regulator of cholesterol metabolism. This compound was found to up-regulate the LXRα mediated RCT pathway in macrophages. This action helps to prevent the formation of foam cells, a critical event in the development of atherosclerosis. By promoting the RCT pathway, this compound contributes to a lipid-lowering effect without causing an increase in liver adipogenesis.

Table 2: Effect of this compound on RCT Pathway Gene Expression

Tissue Gene Observation
Liver ABCA1 Upregulated
Liver ABCG1 Upregulated
Liver CYP7A1 Upregulated
Intestine LXRα Upregulated
Intestine ABCG5 Upregulated
Intestine ABCG8 Upregulated

Antioxidant Mechanisms and Cellular Responses

Reactive Oxygen Species (ROS) Scavenging

This compound has demonstrated potent reactive oxygen species (ROS) scavenging capabilities. In a study evaluating the antioxidant effects of compounds from Calystegia soldanella, this compound was identified as the most active compound in scavenging both 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with IC50 values of 12.4 ± 0.1 μM and 37.9 ± 0.5 μM, respectively. e-fas.org This activity was found to be higher than that of the positive control, ascorbic acid. e-fas.org The same study also confirmed the ability of this compound to reduce intracellular ROS production. e-fas.org

The ROS scavenging activity of chlorogenic acids, including this compound, is attributed to their chemical structure, particularly the presence of catechol groups which can donate hydrogen atoms to neutralize free radicals. mdpi.complos.org Studies on related chlorogenic acids have shown their ability to scavenge various ROS, including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. plos.orgresearchgate.net This direct scavenging of ROS is a key mechanism through which this compound exerts its antioxidant effects.

Table 3: Radical Scavenging Activity of this compound

Radical IC50 Value (μM) Reference
ABTS 12.4 ± 0.1 e-fas.org
DPPH 37.9 ± 0.5 e-fas.org

Inhibition of Oxidative Damage Pathways

This compound contributes to the inhibition of oxidative damage pathways through multiple mechanisms. A primary pathway involves the activation of the Nrf2 signaling pathway. frontiersin.orgmdpi.com As previously mentioned, the activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes, thereby enhancing the cell's capacity to counteract oxidative stress. frontiersin.orgnih.gov This helps to protect cells from the damaging effects of ROS, such as lipid peroxidation and protein oxidation. plos.org

Furthermore, chlorogenic acids have been shown to protect against oxidative damage by modulating other signaling pathways. For instance, they have been found to protect against oxidized LDL-induced oxidative damage and mitochondrial dysfunction by modulating SIRT1. nih.gov The PI3K/Akt signaling pathway is another target, with studies showing that chlorogenic acids can protect against hydrogen peroxide-induced oxidative stress through the PI3K/Akt-mediated activation of the Nrf2/HO-1 pathway. oncotarget.com By intervening in these signaling cascades, this compound can effectively mitigate the cellular damage caused by oxidative insults.

Upregulation of Antioxidant Enzyme Systems

This compound has been shown to modulate the expression of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides and the prevention of ferroptosis. In a study investigating the effects of this compound on allergic asthma, it was found to enhance the antioxidant response by upregulating the expression of GPX4 in lung tissue. This upregulation was associated with an increase in the expression of solute carrier family 7 member 11 (SLC7A11) and Nrf2. nih.gov

The upregulation of SLC7A11 promotes the uptake of extracellular cystine, which is then converted to cysteine, a precursor for glutathione (GSH) synthesis. The increased availability of GSH, in turn, enhances the activity of GPX4. This interconnected pathway highlights a sophisticated mechanism by which this compound bolsters the cellular antioxidant defense system, specifically targeting lipid peroxidation through the modulation of GPX4.

Superoxide Dismutase (SOD) Activity Enhancement

Table 1: Effect of Isochlorogenic Acid on Superoxide Dismutase (SOD) Activity

Compound Model System Observed Effect Reference
Isochlorogenic Acid (ICA) Broilers (in vivo) Quadratically increased serum SOD activity with supplementation. nih.gov
Chlorogenic Acid (related compound) Nectarine Fruit (postharvest) Enhanced SOD enzymatic activity. plos.org
Chlorogenic Acid (related compound) Rats with cerebral ischemia-reperfusion Improved SOD activity. frontiersin.org
Catalase (CAT) and Glutathione S-Transferase (GST) Regulation

The regulatory effects of this compound on other critical antioxidant enzymes, namely catalase (CAT) and glutathione S-transferase (GST), are integral to its protective mechanisms. Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a vital step in detoxifying reactive oxygen species. rsc.org Studies involving dietary supplementation with isochlorogenic acid (ICA) in broilers did not find a significant alteration in serum catalase activity. nih.gov However, research on the broader class of chlorogenic acids has shown more definitive effects. For instance, chlorogenic acid treatment has been found to significantly increase the activities of both CAT and GST in various models, including nectarine fruit and in rats subjected to cadmium-induced toxicity. nih.govplos.org

Glutathione S-transferases are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous electrophilic compounds by catalyzing their conjugation with glutathione. nih.govresearchgate.net Chlorogenic acid has been shown to increase the enzymatic activities of GST, which is considered part of its chemopreventive action. nih.gov This induction of GST activity enhances the cellular capacity to neutralize harmful compounds and protect against oxidative damage. plos.orgnih.gov

Table 2: Regulation of Catalase (CAT) and Glutathione S-Transferase (GST) by Isochlorogenic and Chlorogenic Acids

Compound Enzyme Model System Observed Effect Reference
Isochlorogenic Acid (ICA) CAT Broilers (in vivo) No significant change in serum CAT activity. nih.gov
Chlorogenic Acid CAT & GST Nectarine Fruit (postharvest) Enhanced enzymatic activities. plos.org
Chlorogenic Acid CAT & GST Cadmium-treated Rats (in vivo) Significantly restored reduced enzyme activities. nih.gov

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

A primary mechanism through which this compound exerts its antioxidant effects is by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as a master regulator of the antioxidant response. frontiersin.orgoncotarget.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein-1 (Keap1). oncotarget.com Upon exposure to oxidative stress or activators like ICAC, Nrf2 dissociates from Keap1 and translocates to the nucleus. oncotarget.com

In a study on allergic asthma, this compound was found to enhance the antioxidant response by upregulating the expression of Nrf2 in lung tissue. nih.gov This activation of the Nrf2 pathway leads to the increased expression of downstream antioxidant enzymes. frontiersin.orgnih.gov Research on the related compound, chlorogenic acid, further supports this mechanism, showing that it can stimulate the nuclear translocation of Nrf2 and induce the expression of Nrf2-dependent genes like heme oxygenase-1 (HO-1). frontiersin.orgnih.gov The activation of the Nrf2 pathway by this compound is a critical component of its ability to bolster cellular defenses against oxidative stress. nih.govmdpi.com

Table 3: this compound and the Nrf2 Signaling Pathway

Compound Model System Key Finding Reference
This compound (ICGAC) Mouse Model of Allergic Asthma Upregulated the expression of Nrf2 in lung tissue. nih.gov
Chlorogenic Acid (related compound) JB6 Cells (in vitro) Stimulated nuclear translocation of Nrf2. nih.gov
Chlorogenic Acid (related compound) MC3T3-E1 Cells (in vitro) Increased Nrf2 nuclear translocation. oncotarget.com

Attenuation of Lipid Peroxidation

This compound effectively attenuates lipid peroxidation, a detrimental process where oxidants like free radicals attack lipids, leading to cell damage. The anti-asthmatic mechanism of orally administered this compound has been linked to the inhibition of lipid peroxidation. nih.gov This protective effect is partly achieved through the upregulation of glutathione peroxidase 4 (GPX4), an enzyme that specifically reduces lipid hydroperoxides. nih.gov By increasing the expression of GPX4 and solute carrier family 7 member 11 (SLC7A11), ICAC enhances the synthesis of glutathione (GSH), which is a necessary cofactor for GPX4 activity, thereby inhibiting processes that lead to lipid peroxidation. nih.gov

Malondialdehyde (MDA) is a common biomarker for lipid peroxidation. frontiersin.org Studies on the parent compound, chlorogenic acid, have consistently demonstrated its ability to reduce MDA levels in various tissues, indicating a reduction in lipid peroxidation. nih.govfrontiersin.org For instance, chlorogenic acid has been shown to attenuate increases in lipid peroxidation in skin cells exposed to air pollutants and in rats with myocardial oxidative stress. nih.govresearchgate.net

Modulation of Mitochondrial ROS (mtROS) Signaling

Mitochondria are the primary sites of cellular reactive oxygen species (ROS) production, and the modulation of mitochondrial ROS (mtROS) is crucial for maintaining cellular homeostasis. researchgate.netphysiology.org While direct studies focusing solely on this compound's effect on mtROS signaling are limited, research on chlorogenic acid (CGA) provides significant insights. CGA has been shown to protect against intestinal inflammation and injury by decreasing mtROS levels and improving mitochondrial function. nih.gov In models of high glucose-induced cell damage, overproduction of mtROS is a key driver of injury, and CGA has been investigated for its potential to ameliorate this. researchgate.net

Furthermore, CGA has been found to modulate mtROS/JNK/NF-κB signaling, which plays a role in inhibiting inflammation and regulating mitochondrial bioenergetics in the heart. mdpi.comnih.gov By improving the function of the mitochondrial respiratory chain and reducing mtROS, these phenolic compounds help prevent the release of pro-inflammatory and pro-apoptotic factors, such as mitochondrial DNA (mtDNA) into the cytosol, which can trigger inflammatory pathways like the cGAS-STING signaling cascade. nih.gov

Anti-Inflammatory Mechanisms and Immune Cell Modulation

This compound possesses significant anti-inflammatory properties and can modulate the activity of immune cells. nih.gov Preclinical studies have reported that ICAC can inhibit the activation and migration of eosinophils and suppress histamine (B1213489) release from mast cells. nih.gov It also helps restore the Th1/Th2 immune balance, which is often dysregulated in allergic conditions, thereby alleviating symptoms associated with inflammation. nih.gov The anti-inflammatory effects of isochlorogenic acids A and C have been demonstrated to neutralize free radical-induced damage and subdue inflammatory pathways in murine models. nih.gov

Regulation of Nuclear Factor-κB (NF-κB) Signaling Pathway

A cornerstone of the anti-inflammatory activity of this compound is its ability to regulate the Nuclear Factor-κB (NF-κB) signaling pathway. xmsyxb.com The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is associated with chronic inflammatory diseases. nih.govnih.gov

Research has been conducted to specifically investigate the inhibitory effect of this compound on the NF-κB inflammatory pathway in the context of mastitis. xmsyxb.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of target inflammatory genes. nih.gov Studies on the closely related isomer, isochlorogenic acid A, have shown it can dramatically attenuate the nuclear translocation of the NF-κB p65 subunit and suppress the phosphorylation of IκBα. nih.govresearchgate.net This inhibition of NF-κB activation effectively blocks the downstream cascade of inflammatory responses, highlighting a key mechanism for the anti-inflammatory effects of the isochlorogenic acid family. nih.govspandidos-publications.com

Table 4: Regulation of NF-κB Signaling by Isochlorogenic Acids

Compound Model System Key Finding Reference
This compound (ICAC) Mastitis Model Investigated for its inhibitory effect on the NF-κB inflammatory pathway. xmsyxb.com
Isochlorogenic Acid A (ICQA) Rat Model of Liver Fibrosis Attenuated nuclear translocation of NF-κB p65 and suppressed IκBα phosphorylation. nih.govresearchgate.net
Chlorogenic Acid (related compound) IL-6-stimulated Fibroblast-like Synoviocytes Downregulated expression of NF-κB p50 and inhibited IKKα/β phosphorylation. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK, ERK, p38)

This compound, along with other chlorogenic acid isomers, has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in transducing extracellular signals to intracellular responses, including inflammation. nih.govmdpi.com The MAPK family primarily includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. nih.gov Research indicates that this compound can inhibit the phosphorylation of these key kinases, thereby attenuating inflammatory responses. frontiersin.org

In studies using various cell models, chlorogenic acids have demonstrated the ability to suppress the phosphorylation of JNK, ERK, and p38. nih.govfrontiersin.org For instance, in a study on breast cancer cells, this compound was found to inhibit the phosphorylation of EGFR and downstream signaling molecules, including ERK1/2. iiarjournals.org This inhibition of ERK1/2 phosphorylation is a key mechanism in reducing cell migration and invasion. iiarjournals.org Similarly, in models of sepsis, chlorogenic acid treatment attenuated the increased phosphorylation of JNK and p38, although it did not significantly affect ERK phosphorylation in that specific context. nih.gov The collective evidence suggests that by downregulating the activation of MAPK pathways, this compound can effectively control inflammatory processes. frontiersin.orgresearchgate.net

Table 1: Modulation of MAPK Pathways by this compound and Related Compounds

Pathway Observed Effect Cell/Animal Model Reference
JNK Inhibition of phosphorylation Sepsis model (mice) nih.gov
Inhibition of phosphorylation LPS-induced acute lung injury (mice) frontiersin.org
ERK Inhibition of phosphorylation MDA-MB-231 breast cancer cells iiarjournals.org
Inhibition of phosphorylation LPS-induced acute lung injury (mice) frontiersin.org
p38 Inhibition of phosphorylation Sepsis model (mice) nih.gov
Inhibition of phosphorylation LPS-induced acute lung injury (mice) frontiersin.org

Suppression of Pro-inflammatory Cytokine and Mediator Production

A significant aspect of the anti-inflammatory activity of this compound is its ability to suppress the production of various pro-inflammatory cytokines and mediators.

This compound also demonstrates significant regulatory effects on the production of several interleukins. It has been shown to reduce the levels of pro-inflammatory interleukins such as IL-1β, IL-6, and IL-8. nih.govfrontiersin.org In a study on allergic asthma in mice, treatment with this compound led to a substantial reversal of elevated IL-1β, IL-6, and IL-4 levels. nih.gov Furthermore, in chicken fallopian tubes, isochlorogenic acid was found to markedly decrease the levels of pro-inflammatory cytokines including IL-6 and IL-8. nih.govfrontiersin.org This broad-spectrum inhibition of key interleukins underscores the potent anti-inflammatory capacity of this compound. nih.govfrontiersin.orgnih.gov

Research has demonstrated that this compound can significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two important mediators of inflammation. nih.govfrontiersin.org In a study on mice with carrageenan-induced inflammation, this compound substantially decreased the serum concentrations of both NO and PGE2. nih.govfrontiersin.org The inhibition of these mediators contributes to the compound's anti-inflammatory effects by reducing vasodilation, vascular permeability, and pain sensitization associated with inflammation. nih.govmdpi.com

Table 2: Suppression of Pro-inflammatory Cytokines and Mediators by this compound

Cytokine/Mediator Observed Effect Cell/Animal Model Reference
TNF-α Inhibition of production Allergic asthma model (mice) nih.gov
IL-1β Inhibition of production Allergic asthma model (mice) nih.gov
IL-6 Inhibition of production Allergic asthma model (mice) nih.gov
IL-8 Attenuation of levels Chicken fallopian tubes nih.govfrontiersin.org
IL-4 Inhibition of release Allergic asthma model (mice) nih.gov
Nitric Oxide (NO) Reduction in serum concentration Carrageenan-induced inflammation (mice) nih.govfrontiersin.org
Prostaglandin E2 (PGE2) Reduction in serum concentration Carrageanan-induced inflammation (mice) nih.govfrontiersin.org

Toll-Like Receptor (TLR) Activity Modulation (TLR2, TLR4)

This compound and its isomers have been shown to modulate the activity of Toll-like receptors (TLRs), particularly TLR2 and TLR4. nih.govmdpi.comresearchgate.net TLRs are key pattern recognition receptors that play a fundamental role in the innate immune response by recognizing pathogen-associated molecular patterns. portlandpress.com Studies have indicated that isochlorogenic acid A, a closely related compound, can regulate macrophage inflammatory responses through TLR2 and TLR4. researchgate.net It has been suggested that the anti-inflammatory effects of chlorogenic acids are, in part, mediated by the attenuation of TLR4 expression and the suppression of its downstream signaling pathways. nih.govportlandpress.com For example, isochlorogenic acid A was found to attenuate the progression of liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway. nih.gov This modulation of TLR activity helps to control the initiation and propagation of the inflammatory cascade. mdpi.com

Table 3: Modulation of Toll-Like Receptor Activity by this compound and Related Compounds

Receptor Observed Effect Cell/Animal Model Reference
TLR2 Modulation of activity RAW264.7 macrophages researchgate.net
TLR4 Attenuation of expression Sepsis model (mice) nih.gov
Regulation of signaling pathway Liver fibrosis model (rats) nih.gov

Impact on Immune Cell Activity and Differentiation (T-cells, B-cells, Macrophages)

This compound has demonstrated a significant impact on the activity and differentiation of various immune cells, including T-cells, B-cells, and macrophages. nih.gov In a study investigating the effects of this compound on allergic asthma, it was found to modulate immune cell activity and influence the differentiation of T- and B-cells, contributing to the reduction of airway inflammation. nih.gov Furthermore, chlorogenic acid has been shown to enhance the antigen-presenting function of macrophages and T-cell immune activation. researchgate.net It can also facilitate the polarization of tumor-associated macrophages towards an anti-tumor phenotype. researchgate.net In the context of rosacea, isochlorogenic acids A and C were found to regulate the function of immune cells like macrophages and mast cells by inhibiting the production of inflammatory mediators. mdpi.com

Table 4: Impact of this compound on Immune Cell Activity and Differentiation

Immune Cell Observed Effect Context/Model Reference
T-cells Influences differentiation Allergic asthma model (mice) nih.gov
Enhances immune activation Glioma model (mice) researchgate.net
B-cells Influences differentiation Allergic asthma model (mice) nih.gov
Macrophages Modulates immune cell activity Allergic asthma model (mice) nih.gov
Enhances antigen-presenting function Glioma model (mice) researchgate.net
Facilitates polarization to anti-tumor phenotype Cholangiocarcinoma cells researchgate.net
Regulates function Rosacea model mdpi.com

Regulation of Lipid Mediators (LMs) and Arachidonate (B1239269) Lipoxygenase (ALOX) Activity

This compound (ICGAC) has been shown to regulate the metabolic network of lipid mediators (LMs) and polyunsaturated fatty acids (PUFAs). nih.gov This regulation is a key component of its anti-inflammatory effects. Specifically, ICGAC modulates the activity of arachidonate lipoxygenase (ALOX), an enzyme crucial in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammation. nih.govmdpi.com

In a study investigating the effects of ICGAC on allergic asthma, it was observed that the compound could reverse asthma-associated changes in LM metabolism. nih.gov By analyzing the lung tissue of a mouse model, researchers detected 70 different LMs derived from arachidonic acid (ARA), docosahexaenoic acid (DHA), dihomo-γ-linolenic acid (DGLA), eicosapentaenoic acid (EPA), and linoleic acid (LA). nih.gov Treatment with ICGAC led to a significant shift in the levels of these lipid mediators, indicating a direct regulatory effect on these pathways. nih.gov This modulation of ALOX activity and LM levels is a primary mechanism through which ICGAC exerts its anti-inflammatory properties. nih.govresearcher.life

Inhibition of High-Mobility Group Box 1 (HMGB-1) Accumulation

High-mobility group box 1 (HMGB-1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine. hofstra.edu Research has indicated that chlorogenic acid (CGA), a class of compounds to which this compound belongs, can inhibit the systemic accumulation of HMGB-1. mdpi.com This action is significant in conditions like sepsis, where HMGB-1 plays a critical role in the inflammatory cascade. mdpi.comnih.gov

Studies on murine models of sepsis have demonstrated that the administration of chlorogenic acid can attenuate the systemic accumulation of HMGB-1. nih.govnih.gov This effect is concentration-dependent and contributes to the prevention of mortality in endotoxemia and polymicrobial sepsis. nih.govnih.gov By suppressing the release and accumulation of HMGB-1, this compound and related compounds can mitigate the widespread inflammatory response characteristic of severe systemic inflammatory disorders. nih.gov

Suppression of Cyclooxygenase-2 (COX-2) Upregulation

Cyclooxygenase-2 (COX-2) is an enzyme that is typically upregulated during inflammation and plays a key role in the production of prostaglandins, which are inflammatory mediators. nih.gov this compound has been found to suppress the upregulation of COX-2. In studies involving foam macrophages and high-fat diet-fed mice, ICGAC was shown to lower the gene expression of COX-2, thereby inhibiting inflammation. frontiersin.org

Furthermore, research on chlorogenic acid has revealed its ability to significantly decrease lipopolysaccharide (LPS)-induced upregulation of COX-2 at both the protein and mRNA levels in RAW 264.7 cells. nih.gov This suppression of COX-2 expression leads to a reduction in the release of prostaglandin E2 (PGE2), a key inflammatory mediator. nih.govnih.gov The mechanism behind this suppression involves the attenuation of signaling pathways such as NF-κB and JNK/AP-1. nih.govresearchgate.net

Modulation of Kallikrein 5 (KLK5) Activity

Kallikrein 5 (KLK5) is a serine protease found in the stratum corneum whose increased expression and activity are associated with the chronic inflammatory skin disease, rosacea. nih.gov this compound, isolated from Artemisia lavandulaefolia, has been identified as an inhibitor of KLK5 protease activity. nih.govresearchgate.net

By inhibiting KLK5, this compound reduces the conversion of inactive cathelicidin (B612621) into its active form, LL-37. nih.govmdpi.com The active LL-37 peptide is a key mediator of the immune and vascular dysfunction seen in rosacea. nih.gov Therefore, the inhibition of KLK5 activity by this compound presents a therapeutic strategy for managing the underlying pathophysiology of this inflammatory skin condition. nih.govresearchgate.net

Anticancer Mechanisms in Cell Lines

This compound has demonstrated potential as an anticancer agent through various mechanisms, including the induction of cell cycle arrest and the inhibition of cell proliferation in different cancer cell lines.

Induction of Cell Cycle Arrest

Research has shown that this compound can induce cell cycle arrest in cancer cells. In a study on DU-145 prostate cancer cells, 4,5-Dicaffeoylquinic acid (this compound) was found to induce cell cycle arrest, contributing to its inhibitory activity against these cells. medchemexpress.com The treatment led to a decrease in the number of cells in the G0/G1 phase and an increase in the S phase. medchemexpress.com

Similarly, studies on other chlorogenic acid isomers have shown the ability to induce G0/G1 phase arrest in human hepatoma (Huh7) and lung cancer (H446) cells. thno.org This arrest is characterized by an increase in the percentage of cells in the G0/G1 phase and a decrease in the S-phase population, indicating a slowdown in biosynthesis and a move towards cell maturation. thno.org In human acute promyelocytic leukemia HL-60 cells, chlorogenic acid was also found to cause G0/G1 cycle arrest in a concentration-dependent manner. spandidos-publications.com Furthermore, in gastric adenocarcinoma (AGS) cells, 4,5-Di-O-caffeoylquinic acid was shown to increase the cell population in the G1 phase and decrease it in the G2/M phase. benthamdirect.com

Inhibition of Cell Proliferation

This compound has been observed to inhibit the proliferation of various cancer cell lines. It exhibits dose-dependent inhibitory activity against DU-145 prostate cancer cells, with an IC50 of 5 µM. medchemexpress.com In studies on the triple-negative breast cancer (TNBC) cell line MDA-MB-231, this compound was investigated for its inhibitory effects. iiarjournals.org

Chlorogenic acid has also been shown to slow the proliferation rate of human hepatoma (Huh7) and lung cancer (H446) cells in a non-cytotoxic manner. thno.org For instance, in Huh7 cells, treatment with 50 µM of chlorogenic acid extended the cell doubling time from 1.15 to 1.60 days. thno.org Similarly, in breast cancer cell lines such as MDA-MB-231, MDA-MB-453, and 4T1, chlorogenic acid significantly impaired cell viability in a dose- and time-dependent manner. spandidos-publications.com

Table 1: Effects of this compound and Related Compounds on Cancer Cell Lines

Compound Cell Line Effect Research Finding
This compound DU-145 (Prostate) Inhibition of Proliferation IC50 of 5 µM. medchemexpress.com
This compound DU-145 (Prostate) Cell Cycle Arrest Decrease in G0/G1 phase, increase in S phase. medchemexpress.com
Chlorogenic Acid Huh7 (Hepatoma), H446 (Lung) Inhibition of Proliferation Extended cell doubling time. thno.org
Chlorogenic Acid Huh7 (Hepatoma), H446 (Lung) Cell Cycle Arrest Arrest at G0/G1 phase. thno.org
Chlorogenic Acid HL-60 (Leukemia) Cell Cycle Arrest G0/G1 phase arrest. spandidos-publications.com
4,5-Di-O-caffeoylquinic acid AGS (Gastric) Cell Cycle Arrest Increased G1 population, decreased G2/M. benthamdirect.com

Table of Compound Names

Compound Name
3,5-dicaffeoylquinic acid (isochlorogenic acid A)
4,5-Dicaffeoylquinic acid (this compound)
4,5-Di-O-caffeoylquinic acid
5-caffeoylquinic acid
Arachidonic acid
Caffeic acid
Cathelicidin
Celastrol
Chlorogenic acid
Cryptochlorogenic acid
Dihomo-γ-linolenic acid
Docosahexaenoic acid
Doxycycline
Eicosapentaenoic acid
Leupeptin
Linoleic acid
Metronidazole
Paeoniflorin
Paeonol
Prostaglandin E2
Quinic acid
Rosmarinic acid
Stilbenes

Modulation of Apoptotic Pathways

This compound (ICAC) has demonstrated the ability to modulate apoptotic pathways, with effects varying depending on the cell type. In cancer cells, it can promote apoptosis, a form of programmed cell death crucial for eliminating malignant cells. For instance, in DU-145 prostate cancer cells, ICAC treatment leads to the inactivation of Bcl-2, an anti-apoptotic protein, thereby contributing to cell cycle arrest and inhibition of cancer cell growth. medchemexpress.com

Conversely, ICAC also exhibits anti-apoptotic effects in non-cancerous cells, suggesting a protective role against cellular damage. In studies using human hepatocyte line HL-7702 cells challenged with D-galactosamine (a substance that induces apoptosis), ICAC significantly improved cell viability. medchemexpress.comchemfaces.com This protective, anti-apoptotic effect is achieved, at least in part, by interfering with the expression of caspase-3 and transforming growth factor β1 (TGF-β1), key mediators of apoptosis. medchemexpress.comchemfaces.com The compound's antioxidant properties are believed to contribute to these anti-apoptotic and anti-injury effects. chemfaces.com Research on the closely related compound, chlorogenic acid (CGA), further elucidates these mechanisms, showing it can induce apoptosis in lung cancer and leukemia cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, reducing mitochondrial membrane potential, and promoting the expression and activity of caspases, including caspase-3, -7, -8, and -9. nih.govnih.govnih.gov

Modulated ComponentEffectCell LineObserved OutcomeSource
Bcl-2InactivationDU-145 (Prostate Cancer)Inhibition of cancer cell growth medchemexpress.com
Caspase-3Reduced Levels/ActivityHL-7702 (Hepatocytes)Anti-apoptotic and anti-injury effects medchemexpress.comchemfaces.com
TGF-β1Reduced LevelsHL-7702 (Hepatocytes)Hepatoprotective effect chemfaces.com
Bax/Bcl-2 RatioIncreased (by CGA)A498 (Kidney Cancer)Induction of apoptosis nih.gov
Caspase-3, -7, -8, -9Increased Expression (by CGA)U937 (Leukemia)Induction of apoptosis nih.gov

Suppression of Migration and Invasion

A significant aspect of the anti-cancer activity of this compound is its ability to suppress the migration and invasion of cancer cells, which are critical steps in metastasis. iiarjournals.orgiiarjournals.org In studies on the highly metastatic triple-negative breast cancer (TNBC) cell line MDA-MB-231, ICAC effectively suppressed the cells' migratory and invasive capacities. iiarjournals.orgiiarjournals.orgmdpi.com This inhibitory effect was demonstrated using migration and Matrigel invasion assays, which showed a marked reduction in the ability of ICAC-treated cells to move and invade through an extracellular matrix barrier. iiarjournals.orgiiarjournals.org The suppression of these metastatic behaviors is linked to the compound's ability to reverse the epithelial-mesenchymal transition and modulate key signaling pathways, particularly the EGFR pathway. iiarjournals.orgiiarjournals.org

Biological ProcessEffectCell LineAssay UsedSource
Cell MigrationSuppressedMDA-MB-231 (Breast Cancer)Migration Assay iiarjournals.orgiiarjournals.org
Cell InvasionSuppressedMDA-MB-231 (Breast Cancer)Matrigel Invasion Assay iiarjournals.orgiiarjournals.org

Reversal of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to reverse the process of epithelial-mesenchymal transition (EMT), a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and is a crucial event in the initiation of metastasis. iiarjournals.orgmdpi.comoatext.com In MDA-MB-231 breast cancer cells, which typically exhibit mesenchymal characteristics, treatment with ICAC induces a switch back to an epithelial phenotype, a process known as mesenchymal-epithelial transition (MET). iiarjournals.org

This reversal is characterized by distinct changes in the expression of key EMT marker proteins. iiarjournals.orgiiarjournals.org Western blot and RT-PCR analyses have confirmed that ICAC treatment leads to the upregulation of epithelial markers, such as E-cadherin, while simultaneously downregulating mesenchymal markers, including vimentin (B1176767) and the transcription factor Slug. iiarjournals.org These molecular changes are accompanied by significant morphological alterations, with the cells adopting a more epithelial-like shape. iiarjournals.orgiiarjournals.org The ability of ICAC to induce MET is a key mechanism behind its anti-invasive and anti-metastatic effects. iiarjournals.orgiiarjournals.org

EMT MarkerEffect of ICACCell LineObserved OutcomeSource
E-cadherinUpregulationMDA-MB-231 (Breast Cancer)Induction of Mesenchymal-Epithelial Transition (MET) iiarjournals.org
VimentinDownregulationMDA-MB-231 (Breast Cancer)Attenuation of mesenchymal traits iiarjournals.org
SlugDownregulationMDA-MB-231 (Breast Cancer)Attenuation of mesenchymal traits iiarjournals.orgiiarjournals.org

Downregulation of Epidermal Growth Factor Receptor (EGFR) Pathway Components (PLCγ, ERK1/2, MMPs)

The anti-metastatic effects of this compound are mediated, in large part, through the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. iiarjournals.orgiiarjournals.org EGFR signaling is known to play a critical role in cell proliferation, migration, and tumorigenesis. iiarjournals.orgscience.gov In triple-negative breast cancer cells (MDA-MB-231), ICAC treatment significantly inhibits the phosphorylation of EGFR. iiarjournals.orgiiarjournals.org

This initial blockade has cascading effects on downstream signaling molecules. Specifically, ICAC reduces the phosphorylation of Phospholipase Cγ (PLCγ) and Extracellular signal-regulated kinase 1/2 (ERK1/2), which are key transducers of EGFR signals. iiarjournals.orgiiarjournals.org Notably, the PI3K/Akt signaling pathway, another branch downstream of EGFR, was not affected by ICAC treatment. iiarjournals.orgiiarjournals.org

Furthermore, ICAC suppresses the expression of Matrix Metalloproteinase-9 (MMP-9). iiarjournals.orgiiarjournals.org MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. The downregulation of MMP-9 mRNA expression by ICAC is a critical step in reducing the invasive potential of cancer cells. iiarjournals.orgiiarjournals.org The entire inhibitory cascade, from EGFR to PLCγ, ERK1/2, and ultimately Slug and MMP-9, demonstrates that ICAC's ability to reverse EMT and suppress invasion is dependent on the EGFR signaling pathway. iiarjournals.orgiiarjournals.org

Pathway ComponentEffect of ICACCell LineMechanistic RoleSource
EGFR (phosphorylation)DownregulatedMDA-MB-231 (Breast Cancer)Inhibits the primary signal for migration and EMT iiarjournals.orgiiarjournals.org
PLCγ (phosphorylation)ReducedMDA-MB-231 (Breast Cancer)Blocks downstream signaling from EGFR iiarjournals.orgiiarjournals.org
ERK1/2 (phosphorylation)SuppressedMDA-MB-231 (Breast Cancer)Inhibits a key kinase in the pro-metastatic pathway iiarjournals.orgiiarjournals.org
MMP-9 (mRNA expression)DownregulatedMDA-MB-231 (Breast Cancer)Reduces degradation of extracellular matrix, inhibiting invasion iiarjournals.orgiiarjournals.org

Modulation of Tumor Stem Cell Markers

Research on chlorogenic acid, the parent compound of ICAC, has revealed its ability to modulate genes associated with cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. In A549 human lung cancer cells, chlorogenic acid treatment reduced the gene expression levels of several key stem cell-associated markers, including NANOG, POU5F1 (also known as Oct4), and SOX2. nih.govfrontiersin.org Similarly, in esophageal squamous cell carcinoma, chlorogenic acid was found to downregulate the expression of tumor-associated stem cell markers BMI1 and SOX2. ijbs.com By targeting these markers, the compound can potentially disrupt the self-renewal capacity of CSCs, thereby inhibiting tumor growth and progression. nih.govijbs.com

Stem Cell MarkerEffect of Chlorogenic AcidCancer TypeObserved OutcomeSource
NANOGReduced Gene ExpressionLung Cancer (A549)Suppression of stemness properties nih.govfrontiersin.org
POU5F1 (Oct4)Reduced Gene ExpressionLung Cancer (A549)Suppression of stemness properties nih.govfrontiersin.org
SOX2Reduced Gene ExpressionLung Cancer, Esophageal CancerSuppression of stemness properties nih.govfrontiersin.orgijbs.com
BMI1DownregulatedEsophageal CancerSuppression of stemness properties ijbs.com
CD44Reduced Gene ExpressionGeneral Cancer ModelsSuppression of stemness properties frontiersin.orgthno.org

Regulation of Differentiation-Related Genes

Inducing cancer cells to differentiate into more mature, less proliferative cell types is a promising therapeutic strategy. nih.gov Studies on chlorogenic acid demonstrate its role as a differentiation-inducing agent by altering the expression of key differentiation-related genes. thno.orgnih.gov In hepatoma (Huh7) and lung cancer (H446) cells, chlorogenic acid treatment decreased the expression of genes associated with poor differentiation, such as c-Myc, while simultaneously increasing the expression of genes linked to differentiation and cell cycle arrest, like p21 and p53. thno.orgnih.gov This targeted regulation leads to a G0/G1 cell cycle arrest and the adoption of a more mature cellular phenotype, effectively reducing the malignant behavior of the tumor cells. thno.orgnih.gov

GeneEffect of Chlorogenic AcidCell LinesObserved OutcomeSource
c-MycDecreased ExpressionHuh7 (Hepatoma), H446 (Lung Cancer)Reduced proliferation, promotion of differentiation thno.orgnih.gov
p21Upregulated ExpressionHuh7 (Hepatoma), H446 (Lung Cancer)G0/G1 cell cycle arrest, induction of maturation thno.orgnih.gov
p53Increased ExpressionHuh7 (Hepatoma)Promotion of differentiation thno.org
KHSRPIncreased ExpressionHuh7 (Hepatoma)Promotion of differentiation thno.org

Impact on c-Myc SUMOylation and miR-17 Family Expression

The mechanism by which chlorogenic acid induces differentiation involves a sophisticated regulatory cascade targeting the oncoprotein c-Myc. thno.orgnih.gov Research shows that chlorogenic acid treatment elevates the expression of Small Ubiquitin-like Modifier 1 (SUMO1) by stabilizing its mRNA. thno.orgnih.govnih.gov This increase in SUMO1 protein selectively promotes the SUMOylation of c-Myc. thno.orgresearchgate.net

SUMOylation of c-Myc alters its function, leading to a decrease in its transcriptional activity. researchgate.net A key consequence is the downregulation of the miR-17 family of microRNAs (including miR-20a, miR-93, and miR-106b), which are transcriptional targets of c-Myc. thno.orgnih.govnih.gov These microRNAs normally suppress the expression of the cell cycle inhibitor p21. frontiersin.orgnih.gov Therefore, by downregulating the miR-17 family, chlorogenic acid treatment leads to an upregulation of p21 protein. frontiersin.orgthno.orgnih.gov This entire axis—stabilizing SUMO1, causing c-Myc SUMOylation, downregulating the miR-17 family, and elevating p21—is a critical pathway through which chlorogenic acid "educates" cancer cells to differentiate and halt their aggressive proliferation. thno.orgnih.gov

MoleculeEffect of Chlorogenic AcidMechanism/ConsequenceSource
SUMO1Increased ExpressionmRNA stabilization thno.orgnih.gov
c-MycIncreased SUMOylationLeads to decreased transcriptional activity of c-Myc thno.orgresearchgate.net
miR-17 Family (miR-20a, -93, -106b)Downregulated ExpressionResult of decreased c-Myc activity thno.orgnih.govnih.gov
p21Upregulated ExpressionRelief of suppression by the miR-17 family frontiersin.orgthno.orgnih.gov

Attenuation of Akt Activation

Current research on the direct effects of this compound on the Akt signaling pathway is limited, particularly within neuroprotective contexts. One study investigating the anti-metastatic effects of this compound (ICAC) in a breast cancer cell line (MDA-MB-231) found that the compound did not have an observable effect on the phosphorylation of PI3K and Akt. This finding suggests that, at least in that specific cancer cell model, the PI3K/Akt signaling pathway may not be central to the anti-metastatic actions of this compound. The study did, however, note an inhibition of the phosphorylation of ERK1/2. Further research is required to determine if this lack of interaction with the Akt pathway holds true in neuronal cells and animal models of neurological disease.

Neuroprotective Mechanisms in Animal Models

This compound, also known as 4,5-dicaffeoylquinic acid (4,5-DCQA), is a polyphenolic compound recognized for its antioxidant, anti-inflammatory, and potential neuroprotective properties. cymitquimica.com While comprehensive in-vivo neuroprotective studies are still developing, existing research highlights its role in key pathways related to neurodegeneration, primarily through the inhibition of inflammatory processes.

This compound demonstrates significant anti-inflammatory activity in animal models. nih.gov In a study involving carrageenan-induced inflammation in mice, this compound substantially lowered serum concentrations of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov Furthermore, its antioxidant capabilities were shown to neutralize damage from free radicals and subdue inflammatory pathways in murine models. nih.gov

The broader class of dicaffeoylquinic acids (DCQAs), which includes this compound, has been shown to reduce the secretion of key pro-inflammatory mediators. frontiersin.org Specifically, 4,5-DCQA has been documented to decrease the production of NO and the secretion of tumor necrosis factor-alpha (TNF-α) in stimulated macrophage cell lines, which are often used as models for brain-resident immune cells. frontiersin.org

Table 1: Anti-inflammatory Effects of this compound (4,5-DCQA)
Model SystemMediatorEffectFindingSource
Carrageenan-exposed MiceNitric Oxide (NO)ReducedSubstantially reduced NO concentrations in serum. nih.gov
Carrageenan-exposed MiceProstaglandin E2 (PGE2)ReducedSubstantially reduced PGE2 concentrations in serum. nih.gov
Stimulated RAW264.7 MacrophagesNitric Oxide (NO)ReducedInhibited NO production with a point of departure (PoD) of 4–40 µM. frontiersin.org
Stimulated RAW264.7 MacrophagesTumor Necrosis Factor-alpha (TNF-α)ReducedDecreased TNF-α secretion with a point of departure (PoD) of 4–10 µM. frontiersin.org
IL-1β-stimulated Primary Rat ChondrocytesTumor Necrosis Factor-alpha (TNF-α)ReducedObserved decrease in TNF-α protein level. frontiersin.org

The broader family of chlorogenic acids (CGAs) is known to protect against apoptosis, or programmed cell death, a key feature of neurodegenerative diseases. scidoc.org These compounds can modulate the expression of key regulatory proteins, such as up-regulating anti-apoptotic proteins like Bcl-xL and down-regulating pro-apoptotic enzymes like caspase-3 and caspase-9. scidoc.org However, specific studies focusing exclusively on the anti-apoptotic mechanisms of this compound in animal models of neuroprotection are not yet widely available. Further investigation is needed to confirm its role in regulating the Bcl-2 family of proteins and the caspase cascade within the central nervous system.

Mitochondrial dysfunction is a critical factor in the pathogenesis of many neurodegenerative disorders. While related compounds such as Chlorogenic Acid (CGA) and Isochlorogenic Acid A (3,5-diCQA) have been studied for their ability to protect mitochondrial activities and enhance ATP production, specific research detailing the effects of this compound on mitochondrial function in neuronal cells or animal models is currently lacking in the available literature. nih.govresearchgate.netnih.govnih.gov

Detailed investigations into the regulation of the Akt, ERK1/2, and GSK3β signaling pathways by this compound in a neuroprotective capacity are limited. As noted in section 6.4.10, one study in a non-neuronal context found that this compound inhibited the phosphorylation of ERK1/2 but did not affect Akt signaling. There is currently insufficient evidence from animal models to delineate its specific effects on the Akt/GSK3β axis in the context of neuroprotection. The comprehensive neuroprotective signaling profile of this compound remains an area for future research.

Chronic activation of microglia, the brain's resident immune cells, contributes to neurotoxicity through the release of pro-inflammatory factors. scidoc.org The family of chlorogenic acids (CGAs), including this compound, has been shown to impede the progression of neurodegenerative diseases by diminishing the activation of microglia. scidoc.org

Studies show that CGAs can suppress microglial activation stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. scidoc.org This suppression is achieved by reducing the production of nitric oxide (NO) and the release of TNF-α. Mechanistically, this effect is linked to the prevention of nuclear factor-kappaB (NF-κB) translocation, a critical step in the inflammatory signaling cascade. scidoc.org Research on dicaffeoylquinic acids further supports this, showing that 4,5-DCQA (this compound) effectively reduces the secretion of TNF-α and the production of NO in macrophage models. frontiersin.org

Table 2: Impact of this compound (and related CGAs) on Microglial Activation Markers
Compound ClassModel SystemEffectMechanismSource
Chlorogenic Acids (CGAs)LPS-stimulated MicrogliaSuppressed activationReduced NO production and TNF-α release. scidoc.org
Chlorogenic Acids (CGAs)LPS-stimulated MicrogliaInhibited inflammatory signalingPrevented NF-κB translocation. scidoc.org
This compound (4,5-DCQA)Stimulated Macrophages (e.g., RAW264.7)Reduced inflammatory mediatorsDecreased secretion of TNF-α and production of NO. frontiersin.org

Amelioration of Blood-Brain Barrier (BBB) Disruption

While direct studies on this compound's effect on the blood-brain barrier (BBB) are limited, research on its parent compound, chlorogenic acid (CGA), provides significant insights. CGA has been shown to protect the integrity of the BBB in the context of cerebral ischemia. mdpi.com It achieves this by decreasing the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. mdpi.com These enzymes are known to degrade the extracellular matrix, a key component of the BBB, and their inhibition helps maintain the barrier's structural and functional integrity.

In models of intracerebral hemorrhage, CGA treatment has been associated with reduced BBB disruption. nih.gov This is evidenced by decreased extravasation of Evans blue dye, a marker for BBB permeability, and the preservation of tight junction proteins such as zonula occludens-1 (ZO-1) and occludin. nih.gov Furthermore, CGA can mitigate neuroinflammation, a process that often leads to BBB breakdown, by reducing the activation of microglia and infiltration of neutrophils. nih.gov Studies on lead-induced neurotoxicity also suggest that CGA and its analogues can ameliorate damage to the brain vasculature, which is crucial for BBB function. nih.gov

Regulation of Matrix Metalloproteinases (MMPs)

This compound (ICAC) has demonstrated regulatory effects on matrix metalloproteinases (MMPs), particularly MMP-9. In studies involving triple-negative breast cancer cells, ICAC was found to inhibit the mRNA levels of MMP-9, an enzyme critical for the degradation of the extracellular matrix during cancer cell invasion. iiarjournals.org This down-regulation of MMP-9 is considered a key part of the mechanism by which ICAC reduces cancer cell migration and invasion. iiarjournals.orgiiarjournals.org The inhibitory effect of ICAC on MMP-9 expression appears to be mediated through the down-regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. iiarjournals.orgiiarjournals.org

The broader class of compounds to which ICAC belongs, chlorogenic acids, has also been shown to regulate MMPs. Chlorogenic acid (CGA) can decrease the expression of MMP-2 and MMP-9, which is beneficial in protecting the integrity of the blood-brain barrier during cerebral ischemia. mdpi.com In models of intracerebral hemorrhage, CGA treatment led to a notable decrease in the expression of both MMP-2 and MMP-9. nih.gov Furthermore, molecular docking studies have indicated that CGA has a strong binding affinity for several MMPs, including MMP-2, MMP-3, MMP-8, and MMP-12, suggesting it can act as a potential inhibitor of these enzymes. researchgate.net

Neurotrophic Factor Expression (BDNF, NGF)

Research indicates that this compound's parent compound, chlorogenic acid (CGA), can positively influence the expression of key neurotrophic factors, namely brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). In animal models of cerebral ischemia/reperfusion injury, CGA treatment has been shown to reverse the decreased expression of both BDNF and NGF at both the mRNA and protein levels. nih.gov This upregulation of neurotrophins is believed to contribute to neuronal repair and protection against ischemic brain injury. mdpi.comnih.gov

Studies have consistently demonstrated that CGA can facilitate the expression of BDNF and NGF in the hippocampus. nih.gov This effect is considered a significant part of its neuroprotective mechanism. nih.gov In aged rats with induced epilepsy, treatment with CGA significantly increased the levels of BDNF, suggesting a role in counteracting neurodegeneration associated with the condition. ssu.ac.ir However, one study administering chlorogenic acid to healthy human subjects did not find a statistically significant increase in blood levels of BDNF, suggesting the effects may be context-dependent or that other components in natural extracts contribute to this activity. cambridge.org

Antiviral Activity

Anti-Hepatitis B Virus (HBV) Effects

This compound (ICAC) has demonstrated significant anti-Hepatitis B virus (HBV) activity in in vitro studies. Research using HBV-transfected HepG2.2.15 cells has shown that ICAC can potently inhibit the production of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg). academicjournals.orgchemfaces.com At a concentration of 100 µg/ml, ICAC achieved maximum inhibition rates of 86.93% for HBsAg and 59.79% for HBeAg. academicjournals.org The anti-HBV mechanism of ICAC is thought to occur at the downstream stages of the HBV replication process, potentially by interfering with the translation step. academicjournals.orgchemfaces.com

Inhibitory Effects of this compound on HBV Antigen Expression
Concentration (µg/ml)HBsAg Inhibition Rate (%)HBeAg Inhibition Rate (%)
50Significant InhibitionSignificant Inhibition
10086.9359.79

Anti-HIV-1 Integrase Activity

This compound has been identified as possessing antiviral activity, which includes the inhibition of HIV-1 integrase. chemfaces.comtargetmol.com HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) as it facilitates the integration of the viral DNA into the host cell's genome. asm.org The inhibition of this enzyme is a key strategy in antiretroviral therapy.

While specific mechanistic studies on this compound's interaction with HIV-1 integrase are not extensively detailed in the provided results, related compounds offer insights. Dicaffeoylquinic acids (DCQAs), the class to which this compound belongs, have been shown to be potent inhibitors of HIV-1 integrase. pnas.org For instance, L-chicoric acid, another dicaffeoyl derivative, has demonstrated that its primary anti-HIV activity is due to the inhibition of integrase. asm.org Resistance to L-chicoric acid was linked to a single amino acid mutation in the integrase enzyme, providing strong evidence for its mechanism of action. asm.org This suggests that this compound likely acts through a similar mechanism, targeting the HIV-1 integrase enzyme to prevent viral replication.

Activity Against Other Viruses (e.g., EV71)

The antiviral mechanism of ICAC against EV71 appears to be linked to its antioxidant properties. nih.gov It modulates the homeostasis of reduced and oxidized glutathione (GSH and GSSG) by influencing antioxidant enzymes such as glutathione reductase, glutathione peroxidase, and glucose-6-phosphate dehydrogenase. nih.gov This action restores the GSH/GSSG ratio and reduces reactive oxygen species (ROS) levels, creating an environment less favorable for viral replication. nih.gov The importance of this pathway is highlighted by the fact that the antiviral effects of ICAC can be diminished by an inhibitor of GSH biosynthesis. nih.gov Another related compound, 3,4-dicaffeoylquinic acid, was found to interfere with the initial entry step of EV71 infection by disrupting the virus's attachment to host cells. asm.org

Modulation of Glucose and Lipid Metabolic Homeostasis

This compound (ICAC), a member of the chlorogenic acid family, has demonstrated significant potential in modulating the intricate balance of glucose and lipid metabolism. Its multifaceted actions encompass the regulation of glucose transport, activation of key metabolic sensors, protection of pancreatic cells, promotion of cholesterol clearance, and attenuation of lipid-related inflammation. These activities highlight its therapeutic promise in the context of metabolic disorders.

This compound influences glucose homeostasis by targeting the molecular machinery responsible for its transport and production. Research indicates that chlorogenic acids, including ICAC, can attenuate glucose absorption in the intestine. mdpi.com This is partly achieved by decreasing the expression of sodium-glucose co-transporter 1 (SGLT-1), a key protein responsible for glucose uptake from the gut. mdpi.comresearchgate.net By inhibiting SGLT-1, ICAC effectively reduces the amount of glucose entering the bloodstream after a meal. researchgate.net Furthermore, chlorogenic acids have been shown to inhibit glucose-6-phosphatase (G6Pase), an essential enzyme in the liver that facilitates the release of glucose into the circulation. mdpi.comnih.gov This dual action of reducing glucose uptake and hepatic glucose output contributes to lower postprandial blood glucose levels. mdpi.comresearchgate.net

Table 1: Effect of this compound on Glucose Transporters and Enzymes

TargetActionEffect on Glucose MetabolismReferences
Sodium-Glucose Co-transporter 1 (SGLT-1)DownregulationReduced intestinal glucose absorption mdpi.comresearchgate.net
Glucose-6-Phosphatase (G6Pase)InhibitionDecreased hepatic glucose release mdpi.comnih.gov

A central mechanism through which this compound exerts its metabolic benefits is the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells. mdpi.comnih.govnih.gov Activation of AMPK orchestrates a switch from anabolic to catabolic pathways, promoting glucose utilization and fatty acid oxidation while inhibiting processes like gluconeogenesis and lipid synthesis. frontiersin.org Studies have shown that ICAC can induce the phosphorylation and activation of AMPK. nih.govjst.go.jp This activation can occur through upstream kinases such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). nih.govfrontiersin.orgjst.go.jp By activating the AMPK pathway, ICAC enhances glucose uptake in skeletal muscle and suppresses glucose production in the liver, contributing to improved glycemic control. nih.govfrontiersin.org

Table 2: this compound and AMPK Signaling Pathway

Upstream KinaseDownstream EffectMetabolic OutcomeReferences
Liver Kinase B1 (LKB1)Phosphorylation and activation of AMPKEnhanced glucose uptake, reduced gluconeogenesis nih.govjst.go.jp
CaMKKβPhosphorylation and activation of AMPKIncreased cellular energy expenditure nih.govfrontiersin.org

This compound has been shown to exert protective effects on the pancreas, the organ responsible for insulin (B600854) production. Research indicates that ICAC can reduce islet cell apoptosis, the programmed death of cells in the pancreatic islets, which is a hallmark of type 2 diabetes. medchemexpress.comalfa-chemistry.commedchemexpress.com By preserving the viability of these cells, ICAC helps maintain normal pancreatic function. medchemexpress.comalfa-chemistry.commedchemexpress.com Furthermore, studies suggest that chlorogenic acids can enhance insulin signaling within pancreatic β-cells. nih.gov This is achieved, in part, by promoting the phosphorylation of key proteins in the insulin signaling cascade, such as Akt. nih.gov By improving β-cell function and survival, ICAC contributes to better insulin secretion and glucose regulation. medchemexpress.comalfa-chemistry.commedchemexpress.comresearchgate.net Specifically, it has been noted to enhance the expression of proteins like GLUT2, glucokinase (GK), and pancreatic and duodenal homeobox 1 (PDX-1), all of which are crucial for β-cell function and insulin secretion. medchemexpress.com

This compound plays a role in managing cholesterol levels by promoting reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. researchgate.netresearchgate.net A key mechanism in this process is the activation of Liver X receptor alpha (LXRα), a nuclear receptor that regulates the expression of genes involved in cholesterol efflux. researchgate.netresearchgate.netplos.org Studies have demonstrated that ICAC can increase the gene and protein expression of LXRα. researchgate.netplos.org This, in turn, upregulates the expression of its target genes, ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). researchgate.netresearchgate.netplos.org These transporters are critical for mediating the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles, a crucial first step in RCT. researchgate.netplos.org

Table 3: Impact of this compound on Key Regulators of Reverse Cholesterol Transport

Target Gene/ProteinEffect of ICACFunctional RoleReferences
Liver X receptor alpha (LXRα)UpregulationMaster regulator of cholesterol efflux genes researchgate.netplos.org
ATP-binding cassette transporter A1 (ABCA1)UpregulationMediates cholesterol efflux to lipid-poor apoA-I researchgate.netresearchgate.netplos.org
ATP-binding cassette transporter G1 (ABCG1)UpregulationMediates cholesterol efflux to HDL particles researchgate.netresearchgate.netplos.org

This compound has been found to inhibit adipogenesis, the process of fat cell formation, thereby reducing lipid accumulation. sciepub.comtandfonline.comresearchgate.net This is achieved by down-regulating the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). sciepub.comresearchgate.net By suppressing these master regulators, ICAC effectively inhibits the differentiation of pre-adipocytes into mature, lipid-laden adipocytes. sciepub.comresearchgate.net In addition to its anti-adipogenic effects, chlorogenic acids can also modulate inflammatory responses associated with obesity. Chronic low-grade inflammation, characterized by the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from adipose tissue, is a key contributor to metabolic dysfunction. mdpi.com Research suggests that chlorogenic acids can attenuate the expression of such inflammatory factors, helping to break the cycle of inflammation and metabolic dysregulation. mdpi.com

Cardiovascular Protective Mechanisms

This compound exhibits several mechanisms that contribute to cardiovascular protection. A primary effect is its ability to protect endothelial cells, which form the inner lining of blood vessels. nih.govresearchgate.net Endothelial dysfunction is an early event in the development of atherosclerosis. scielo.br Chlorogenic acids have been shown to protect these cells from oxidative damage induced by factors like oxidized low-density lipoprotein (ox-LDL). mdpi.comnih.gov This protection is mediated, in part, by enhancing the production of nitric oxide (NO), a key molecule for maintaining vascular health and regulating blood pressure, through the activation of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.netnih.gov Furthermore, ICAC and related compounds can reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. nih.govresearchgate.netnih.gov They also inhibit the expression of adhesion molecules on endothelial cells, which are responsible for recruiting inflammatory cells to the vessel wall, a critical step in the formation of atherosclerotic plaques. mdpi.comnih.gov

Inhibition of LDL Oxidation

This compound (ICAC) has demonstrated a capacity to inhibit processes associated with the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. The primary mechanism involves mitigating the inflammatory consequences of oxidized LDL (ox-LDL) on macrophages. When macrophages take up excessive amounts of ox-LDL, they transform into foam cells, a hallmark of atherosclerotic plaques. frontiersin.org

Research on ox-LDL-stimulated macrophages has shown that ICAC treatment can inhibit the formation of these foam cells. frontiersin.org This effect is linked to the downregulation of inflammatory pathways. Specifically, ICAC has been observed to suppress the nuclear factor κB (NF-κB) signaling pathway, which is a central regulator of inflammation. frontiersin.org By inhibiting this pathway, ICAC reduces the expression of several pro-inflammatory factors, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β). frontiersin.org This suggests that the reduction in lipid accumulation and foam cell formation is connected to the compound's anti-inflammatory activity. frontiersin.org

While direct studies on ICAC's chemical interaction with LDL are limited, research on the broader class of chlorogenic acids (CGAs) provides context. CGAs are known to inhibit Cu²⁺-induced LDL oxidation. mdpi.comoup.com The proposed mechanisms for CGAs include the chelation of metal ions like copper, which catalyze the oxidation process, and the direct scavenging of free radicals. oup.combmbreports.org CGAs can also inhibit the formation of thiobarbituric acid reactive substances (TBARS) and other byproducts of lipid peroxidation. zjujournals.com These general activities of CGAs likely contribute to the specific effects observed for this compound in cellular models. bmbreports.orgzjujournals.com

Table 1: Effect of this compound on Inflammatory Markers in ox-LDL-Stimulated Macrophages

Target Pathway / MoleculeObserved Effect of ICAC TreatmentReference
NF-κB Signaling Pathway Inhibition of the signaling pathway frontiersin.org
iNOS (inducible Nitric Oxide Synthase) Downregulation of gene and protein expression frontiersin.org
COX-2 (Cyclooxygenase-2) Downregulation of gene and protein expression frontiersin.org
IL-1β (Interleukin-1β) Downregulation of gene and protein expression frontiersin.org
Foam Cell Formation Inhibition of lipid accumulation and formation frontiersin.org

Endothelial Cell Protection Mechanisms

This compound contributes to the protection of endothelial cells, the thin layer of cells lining blood vessels, through several mechanisms. Endothelial dysfunction is a critical early step in cardiovascular disease, and compounds that preserve endothelial health are of significant scientific interest. researchgate.netnih.gov

A key protective mechanism of this compound involves the modulation of specific signaling pathways within human microvascular endothelial cells (HMEC-1). Studies have shown that both isochlorogenic acid A and C can inhibit the mitogen-activated protein kinase (MAPK) signal transduction pathway when stimulated by the antimicrobial peptide LL-37. mdpi.com This peptide is involved in inflammatory processes and can induce endothelial cell activation. mdpi.com

Furthermore, research on the broader class of chlorogenic acids (CGAs), to which this compound belongs, reveals additional protective actions that are likely relevant. CGAs protect endothelial cells from damage induced by oxidative stressors like hypochlorous acid (HOCl) and lysophosphatidylcholine (B164491) (LPC), a component of ox-LDL. bmbreports.orgresearchgate.netnih.govf1000research.com The protective mechanisms include:

Increased Nitric Oxide (NO) Production: CGAs can increase the production of NO, a crucial signaling molecule for maintaining vascular tone and health, by enhancing the activity of endothelial nitric oxide synthase (eNOS). researchgate.netnih.gov

Induction of Heme Oxygenase-1 (HO-1): CGAs induce the expression of HO-1, an antioxidant enzyme that plays a protective role in the vasculature against oxidative stress. researchgate.netnih.govfrontiersin.org

Reduction of Reactive Oxygen Species (ROS): The antioxidant properties of CGAs allow them to directly scavenge ROS and reduce oxidative stress within endothelial cells. mdpi.combmbreports.orgfrontiersin.org

Regulation of Calcium Homeostasis: CGAs have been shown to inhibit the influx of calcium (Ca²⁺) into endothelial cells that is triggered by LPC, thereby preventing cellular injury. bmbreports.org This is achieved in part by suppressing the expression of Transient receptor potential canonical (TRPC) channel 1. bmbreports.orgf1000research.com

Activation of Protective Signaling Pathways: CGAs can activate the SIRT1/AMPK/PGC-1α pathway, which helps maintain mitochondrial function and protect against ox-LDL-induced endothelial injury. mdpi.comfrontiersin.org

Together, these findings indicate that this compound protects endothelial cells by mitigating inflammatory signaling and oxidative stress. researchgate.netmdpi.com

Modulation of Adhesion Molecules and Angiogenesis Signaling

This compound plays a role in regulating the interaction between leukocytes and the endothelium and in controlling the formation of new blood vessels (angiogenesis). These processes are fundamental in both inflammation and cancer metastasis.

In studies using human microvascular endothelial cells (HMEC-1), this compound was found to inhibit the mRNA expression of key adhesion molecules, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). mdpi.com The expression of these molecules on the endothelial surface is a critical step in the recruitment of immune cells to sites of inflammation. encyclopedia.pub By downregulating ICAM-1 and VCAM-1, this compound can reduce this inflammatory cell recruitment. mdpi.com This anti-inflammatory activity is also supported by broader studies on chlorogenic acids, which have been shown to attenuate the upregulation of ICAM-1, VCAM-1, and E-selectin in endothelial cells treated with inflammatory cytokines. mdpi.comf1000research.comencyclopedia.pub

Regarding angiogenesis, this compound has demonstrated inhibitory effects. It significantly inhibited the proliferation and migration of endothelial cells that were induced by the pro-angiogenic factor LL-37. mdpi.com This suggests that this compound can directly block the activation of vascular endothelial cells, thereby impeding the formation of new blood vessels. mdpi.com Further supporting an anti-angiogenic and anti-metastatic role, studies on highly metastatic breast cancer cells (MDA-MB-231) showed that this compound could suppress their migration and invasion capabilities. iiarjournals.org This effect was linked to the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and a subsequent reduction in the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix during invasion. iiarjournals.org

It is noteworthy that the effect of the broader chlorogenic acid (CGA) class on angiogenesis can be context-dependent. While some studies show CGA inhibits angiogenesis, particularly in cancer models, by suppressing HIF-1α-VEGF signaling, other research in the context of cerebral ischemia-reperfusion injury found that CGA promoted angiogenesis via the PI3K-Akt signaling pathway. mdpi.comnih.govtandfonline.com However, the available research specifically on this compound points towards an inhibitory role in inflammation- and cancer-related angiogenesis. mdpi.comiiarjournals.org

Table 2: Modulatory Effects of this compound on Adhesion and Angiogenesis

Target Molecule / ProcessCell TypeObserved Effect of ICACReference
ICAM-1 mRNA Expression HMEC-1Inhibition mdpi.com
VCAM-1 mRNA Expression HMEC-1Inhibition mdpi.com
Endothelial Cell Proliferation (LL-37 induced) HMEC-1Inhibition mdpi.com
Endothelial Cell Migration (LL-37 induced) HMEC-1Inhibition mdpi.com
MMP-9 mRNA Expression MDA-MB-231Downregulation iiarjournals.org
EGFR Pathway Phosphorylation MDA-MB-231Inhibition iiarjournals.org

Influence on Mitochondrial Bioenergetics

The influence of this compound specifically on mitochondrial bioenergetics is an emerging area of research, with most current data deriving from studies on the broader category of chlorogenic acids (CGAs). These studies suggest that CGAs can modulate mitochondrial function, although the effects can vary depending on the cellular context, such as in normal versus cancerous cells.

Conversely, in other contexts, CGAs have been shown to support or enhance mitochondrial function. In hepatic cells, bioactive compounds from coffee, primarily chlorogenic acid, were found to regulate mitochondrial bioenergetics by enhancing respiration and ATP production. nih.gov This effect was mediated through the activation of PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov Similarly, CGAs have been noted to protect endothelial cells by maintaining the stability of the mitochondrial membrane potential and activating pathways that preserve mitochondrial function. mdpi.comfrontiersin.org Other research also points to an enhancement of mitochondrial bioenergetics by CGAs. researchgate.net

These seemingly contradictory findings highlight the complexity of how these compounds interact with cellular metabolism. The effect may depend on the cell type and its metabolic state (e.g., the highly altered metabolism of cancer cells versus that of normal cells). While detailed studies specifically isolating the effects of this compound on mitochondrial respiration and ATP production are needed, the existing research on CGAs suggests it is a significant mechanism of its biological activity.

Structure Activity Relationship Sar Studies of Isochlorogenic Acid C and Its Isomers

Correlation Between Structural Features and Antioxidant Potential

The antioxidant activity of isochlorogenic acid C and its isomers is intrinsically linked to their molecular structure. The presence of multiple hydroxyl groups on the aromatic rings of the caffeoyl moieties is a key determinant of their radical scavenging capabilities. researchgate.netscielo.br

Key structural features influencing antioxidant activity include:

Number of Caffeoyl Groups: Dicaffeoylquinic acids (diCQAs), such as this compound, generally exhibit stronger antioxidant activity than monocaffeoylquinic acids (monoCQAs). This is attributed to the increased number of phenolic hydroxyl groups available to donate hydrogen atoms and stabilize free radicals. e-fas.orgoup.com

Position of Hydroxyl Groups: The ortho-dihydroxy substitution (catechol structure) on the caffeoyl groups is particularly important for high antioxidant activity. This arrangement enhances the molecule's ability to chelate metal ions and scavenge reactive oxygen species (ROS). plos.org

Esterification Position: The location of the caffeoyl group esterified to the quinic acid core influences the antioxidant capacity. Studies have suggested that acylation at the C-4 position of the quinic acid can lead to higher antiradical activity compared to positions C-3 or C-5. researchgate.net

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundAntioxidant AssayIC50 Value (µM)Source
This compound ABTS radical scavenging12.4 ± 0.1 e-fas.org
This compound DPPH radical scavenging37.9 ± 0.5 e-fas.org
Isochlorogenic acid AABTS radical scavenging- e-fas.org
IsoquercetinABTS radical scavenging27.4 ± 0.6 e-fas.org
IsoquercetinDPPH radical scavenging47.0 ± 1.9 e-fas.org
Ascorbic acidABTS radical scavenging24.4 ± 0.4 e-fas.org
Ascorbic acidDPPH radical scavenging74.4 ± 0.7 e-fas.org

IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. Data presented as mean ± standard deviation.

Influence of Caffeoyl Group Positioning on Biological Activities

The specific positioning of the two caffeoyl groups on the quinic acid ring in isochlorogenic acid isomers significantly impacts their biological effects beyond antioxidant activity. This compound is 4,5-dicaffeoylquinic acid. nih.govcymitquimica.com

Research indicates that the spatial arrangement of the caffeoyl moieties affects interactions with biological targets such as enzymes and receptors. For instance, isochlorogenic acids A (3,5-dicaffeoylquinic acid) and C (4,5-dicaffeoylquinic acid) have demonstrated inhibitory effects on the enzyme kallikrein 5 (KLK5), which is implicated in the skin condition rosacea. researchgate.netmdpi.com Interestingly, chlorogenic acid itself (a monocaffeoylquinic acid) did not show significant inhibition of KLK5, highlighting the importance of the dicaffeoyl structure for this specific activity. mdpi.com

Furthermore, the positioning of the caffeoyl groups can influence the molecule's ability to modulate inflammatory pathways. Both isochlorogenic acid A and C have been shown to suppress the production of pro-inflammatory cytokines. mdpi.comnih.gov

Impact of Structural Modifications on Stability and Efficacy

The inherent chemical instability of chlorogenic acids, including this compound, presents a challenge for their practical application. They are susceptible to degradation and isomerization under the influence of heat, pH, and light. nih.gov

Structural modifications are being explored to enhance their stability and bioavailability without compromising their biological efficacy. researchgate.net Strategies include:

Esterification and Amidation: Creating derivatives through esterification or amidation of the carboxylic acid group on the quinic acid moiety can improve stability. nih.govmdpi.com For example, novel synthetic chlorogenic-acid amide analogues have shown higher chemical stability. nih.govmdpi.com

Methylation: Methylation of the hydroxyl groups on the quinic acid has been shown to yield compounds with significant antioxidant activity. sci-hub.se

Complexation: Interactions with proteins can enhance the stability and antioxidant activity of chlorogenic acids. nih.gov For instance, the thermal stability of β-lactoglobulin was enhanced through interactions with chlorogenic acid. nih.gov

These modifications aim to protect the active pharmacophores, the caffeoyl groups, from degradation while potentially improving their absorption and distribution in biological systems.

Isomer-Specific Biological Activities and Mechanisms

Different isomers of isochlorogenic acid can exhibit distinct biological activities and mechanisms of action. This isomer specificity is critical for understanding their therapeutic potential and for the development of targeted applications. nih.gov

For example, in studies related to rosacea, both isochlorogenic acid A and C were found to inhibit KLK5 activity in a concentration-dependent manner and suppress the activation of mast cells. mdpi.com However, subtle differences in their efficacy and mechanisms may exist due to the different spatial orientation of the caffeoyl groups.

In the context of antioxidant activity, while dicaffeoylquinic acids are generally more potent than monocaffeoylquinic acids, there can be variations among the di-isomers themselves. semanticscholar.orgresearchgate.net One study found that isochlorogenic acids A and B performed best in a DPPH free radical scavenging assay. semanticscholar.org

Table 2: Comparison of Biological Activities of Isochlorogenic Acid Isomers

IsomerBiological ActivityMechanism of ActionSource
This compound Anti-rosaceaInhibition of KLK5 protease activity, leading to reduced conversion of inactive cathelicidin (B612621) into active LL-37. mdpi.com
This compound Anti-inflammatoryReduction of NO and PGE2 concentrations. nih.govfrontiersin.org
This compound AntioxidantNeutralized free radical-induced damage. nih.govfrontiersin.org
Isochlorogenic acid AAnti-rosaceaInhibition of KLK5 protease activity, leading to reduced conversion of inactive cathelicidin into active LL-37. mdpi.com
Isochlorogenic acid AAntioxidantNeutralized free radical-induced damage. nih.govfrontiersin.org
Isochlorogenic acid BAntioxidantShowed superior antioxidant abilities in some in vitro assays. semanticscholar.orgresearchgate.net

This highlights the necessity of studying individual isomers to fully characterize their pharmacological profiles. The prevalent confusion in the nomenclature and designation of different caffeoylquinic acid isomers complicates the assessment of their bioactivity, as different isomers can differ in their potency. nih.gov

Role of Isochlorogenic Acid C in Plant Physiology and Defense

Ecological Functions and Interactions

Isochlorogenic acid C and its isomers are key players in mediating a plant's interaction with its surrounding ecosystem, most notably through allelopathy. Allelopathy is the process by which a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms.

Phenolic compounds, including chlorogenic acids and their isomers, are recognized as important allelochemicals. researchgate.netnih.gov Research on Artemisia argyi has identified phenolic components as the primary allelochemicals in the plant. nih.govacs.org Specifically, a closely related isomer, isochlorogenic acid A, has been isolated and identified as a novel allelochemical with broad-spectrum herbicidal activity, inhibiting the growth of various weeds. nih.govacs.org This inhibition is achieved by disrupting membrane structures and organelles and interfering with critical biosynthetic pathways, such as the one for gibberellins. nih.govacs.org While these studies focus on isochlorogenic acid A, the shared chemical properties among isomers suggest a similar allelopathic potential for this compound. The presence of these compounds in the rhizosphere soil indicates their active role in shaping the plant community by suppressing the growth of competing plant species. researchgate.net

Table 1: Allelopathic Effects of Chlorogenic Acid and Related Phenolic Compounds
Compound/ExtractSource PlantAffected Plant(s)Observed EffectsReference(s)
Isochlorogenic Acid AArtemisia argyiSetaria viridis, Portulaca oleracea, and four other weed speciesBroad herbicidal activity; degradation of membrane structures and organelles; inhibition of diterpenoid biosynthesis. nih.govacs.org
Chlorogenic AcidDelonix regiaNot specifiedIsolated as one of the principal allelochemicals from aqueous extracts. nih.gov
Chlorogenic AcidGeneralRhododendron delavayiInhibited stomatal conductance and stomatal density. cas.cz
Phenolic Acids (general)GeneralCompeting plantsInhibit enzyme activities (e.g., phosphorylase, ATPase) and affect nutrient uptake. nih.gov

Contributions to Plant Stress Responses

Plants continuously face abiotic stresses such as salinity, drought, and high light intensity, which can lead to oxidative stress through the overproduction of reactive oxygen species (ROS). nih.govresearchgate.net this compound is integral to a plant's ability to withstand these environmental challenges, primarily through its potent antioxidant activity. medchemexpress.combiosynth.come-fas.org

Studies have shown that environmental stressors trigger the biosynthesis and accumulation of chlorogenic acids, including this compound. nih.govresearchgate.net For instance, in honeysuckle (Lonicera japonica Thunb.), cultivation in saline soil leads to a significant increase in the concentration of this compound in the leaves. nih.gov This accumulation is part of a direct defense response, as the synthesis of these compounds is stimulated by the stress itself. nih.govresearchgate.net The elevated levels of chlorogenic acids correlate with enhanced antioxidant capacity, which helps protect the plant from oxidative damage caused by salinity. nih.gov Similarly, other abiotic stresses like moderate salt levels in lettuce (Lactuca sativa L.) and Alcea rosea L. can increase the production of chlorogenic acid and its isomers. unict.itmdpi.com

The protective mechanism of this compound involves scavenging ROS, thereby reducing damage to vital cellular components like membranes, proteins, and DNA. nih.govresearchgate.netresearchgate.net This antioxidant function is crucial for maintaining cellular homeostasis and ensuring the plant's survival under adverse conditions. researchgate.net

Table 2: Effect of Salinity Stress on this compound Concentration in Honeysuckle Leaves
Plant SpeciesStress ConditionTissueChange in this compound ConcentrationReference(s)
Lonicera japonica Thunb.Cultivation in saline plots vs. non-saline plotsLeavesSignificantly higher concentration in saline plots. nih.gov
Lonicera japonica Thunb.150 mM and 300 mM NaCl (hydroponic)LeavesTotal chlorogenic acids increased by 145.74% and 50.34% respectively after 30 days. researchgate.net
Solanum melongena L.75 mM NaClSeedlingsHigher accumulation in the salt-tolerant genotype. icar.org.in
Alcea rosea L.Moderate salt stressGeneralIncreased concentration compared to control. mdpi.com

Phytochemical Defense Mechanisms

Beyond abiotic stress, plants are also under constant threat from biotic agents, including insect herbivores and microbial pathogens. This compound is a key component of the plant's chemical defense arsenal (B13267) against these biological adversaries. nih.govtechscience.comoup.com

This compound is frequently found in plants of the Asteraceae family, a group known for its rich and diverse array of defensive secondary metabolites. nih.govresearchgate.netnih.gov The presence of this compound and its isomers contributes to the plant's resistance against a wide range of pests and diseases. For example, chlorogenic acids have been identified as resistance factors against thrips in chrysanthemum and are involved in the defense of maize against the corn earworm (Helicoverpa zea). nih.govfrontiersin.org These compounds can act as antifeedants or toxins, negatively affecting the growth, development, and survival of herbivorous insects. frontiersin.orgresearchgate.net

Furthermore, this compound and its derivatives possess significant antimicrobial properties. A glucoside derivative of this compound, isolated from the stems of Artemisia sieberi, has demonstrated remarkable antifungal activity and potent antibacterial effects against pathogens like Bacillus subtilis and Staphylococcus aureus. mdpi.comnih.govresearchgate.net More directly, this compound itself has been shown to have the strongest antibacterial activity among six tested chlorogenic acid isomers against Escherichia coli, causing damage to the bacterial cell wall and membrane. frontiersin.org This broad-spectrum antimicrobial action helps protect the plant from infections by pathogenic microorganisms. frontiersin.orgmdpi.com

Table 3: Phytochemical Defense Roles of this compound and Related Compounds
CompoundSource Plant Family/SpeciesTarget OrganismDefensive ActionReference(s)
This compoundStevia rebaudianaEscherichia coliStrongest antibacterial activity among isomers; damages cell wall and membrane. frontiersin.org
This compound-3'-O-β-glucopyranosideArtemisia sieberi (Asteraceae)Candida tropicalis (fungus), Bacillus subtilis, Staphylococcus aureus (bacteria)Remarkable antifungal and potent antibacterial activities. mdpi.comnih.govresearchgate.net
Chlorogenic Acids (general)Chrysanthemum (Asteraceae)Thrips (insect)Acts as a resistance factor. frontiersin.org
Chlorogenic AcidZea mays (maize)Helicoverpa zea (corn earworm)Contributes to host plant resistance. nih.gov
Chlorogenic Acids (general)Nicotiana attenuataTrichobaris mucorea (stem-boring weevil)Acts as a direct defense mechanism. techscience.com

Advanced Research Directions and Methodological Considerations

Integrated Omics Approaches

The study of Isochlorogenic acid C (ICGA C) is increasingly benefiting from integrated "omics" technologies, which allow for a comprehensive view of its biological effects. Lipid metabolomics and 16S rRNA gene sequencing are two such powerful approaches.

Lipid Metabolomics: This technique is crucial for understanding how ICGA C influences lipid metabolism. In a study on allergic asthma, lipid metabolomics revealed that ICGA C modulates the metabolic network of lipid mediators and polyunsaturated fatty acids. nih.govnih.gov This modulation contributes to its anti-inflammatory effects by affecting arachidonate (B1239269) lipoxygenase (ALOX) activity. nih.govnih.gov Research has shown that ICGA C can regulate lipid peroxidation, a key process in inflammatory responses. nih.govnih.gov

16S rRNA Gene Sequencing: This method is used to analyze the composition and changes in the gut microbiota. Studies have demonstrated that the oral administration of ICGA C can significantly alter the structure of the gut microbiota. nih.govnih.gov This is particularly relevant given the low bioavailability of ICGA C, suggesting that its interaction with gut microbes is a key part of its mechanism. nih.govnih.gov For instance, ICGA C treatment has been shown to enhance the production of short-chain fatty acids (SCFAs) by the gut microbiota, which are known to have anti-inflammatory properties. nih.govnih.gov In other animal studies, isochlorogenic acids, in general, have been observed to increase the diversity of rumen microorganisms. mdpi.com

The integration of these omics approaches provides a more holistic understanding of how ICGA C works, connecting its effects on lipid metabolism with its influence on the gut microbiome to explain its therapeutic benefits, such as in the alleviation of allergic asthma. nih.govnih.gov

Computational Modeling and Molecular Docking Studies

Computational methods are proving invaluable in predicting and understanding the molecular interactions of this compound. Molecular docking, a key computational technique, simulates the binding of a ligand (like ICGA C) to a target protein, providing insights into its potential biological activity. uwl.ac.uk

Several studies have utilized molecular docking to explore the targets of ICGA C and its isomers. For example, in the context of viral infections, virtual screening and molecular docking have been used to predict the binding of isochlorogenic acids to various viral proteins. tmrjournals.com One study found that this compound had a high docking score with certain influenza virus proteins, suggesting it could be a potent inhibitor. tmrjournals.com Another in silico study investigating potential treatments for COVID-19 identified Isochlorogenic acid as having a stable complex with the target protein, suggesting it could inhibit virus entry. bohrium.com

Molecular docking has also been used to compare the binding affinities of different isochlorogenic acid isomers to specific enzymes. For instance, the binding modes of isochlorogenic acids A, B, and C to human neutrophil elastase were analyzed, revealing differences in their binding strengths and interactions with key amino acid residues. mdpi.com These computational predictions are crucial for guiding further experimental validation and for understanding the structure-activity relationships of these compounds.

Study FocusTarget Protein/EnzymeKey Findings from Molecular DockingReference
COVID-19SARS-CoV-2 Spike Protein/ACE2Isochlorogenic acid formed a stable complex, suggesting potential to inhibit virus entry. bohrium.com
Influenza VirusNeuraminidase (N1a, N9w)This compound showed higher docking scores than the positive control, indicating strong inhibitory potential. tmrjournals.com
InflammationHuman Neutrophil Elastase (HNE)This compound formed hydrogen bonds with key residues, showing intermediate binding strength compared to its isomers. mdpi.com

Investigation of Synergistic Effects with Other Phytochemicals

The potential for this compound to work in concert with other phytochemicals is a promising area of research. Synergistic interactions can lead to enhanced therapeutic effects compared to the individual compounds alone.

Research has explored the synergistic effects of various phytochemicals in different contexts. For example, studies have shown that combinations of phenolic compounds, such as chlorogenic acid with gallic acid or catechins, can result in synergistic antioxidant activity. tandfonline.comnih.gov The combination of chlorogenic acid and cinnamaldehyde (B126680) has been found to synergistically inhibit the metastatic potential of breast cancer cells. nih.gov

While direct studies on the synergistic effects of this compound with other specific phytochemicals are emerging, the principle is well-established for the broader class of chlorogenic acids. For instance, the combination of chlorogenic acid, gallic acid, and ellagic acid has been shown to have a synergistic cytotoxic effect on certain cancer cell lines. researchgate.net These findings suggest that formulating ICGA C with other bioactive compounds could be a strategy to enhance its efficacy. Future research will likely focus on identifying optimal combinations of ICGA C with other phytochemicals for specific therapeutic applications.

Development of in vitro and in vivo Research Models

The development and use of appropriate research models are fundamental to elucidating the biological activities of this compound.

In vitro models are essential for initial screening and mechanistic studies. Cell culture systems are widely used to investigate the effects of ICGA C on various cellular processes. For example, Caco-2 cell models have been used to study the absorption of dicaffeoylquinic acids. frontiersin.org Other in vitro studies have used cell lines to demonstrate the dose-dependent inhibitory activity of ICGA C against prostate cancer cells and its anti-apoptotic effect in hepatocytes. medchemexpress.com The use of specific cell lines allows researchers to investigate molecular pathways, such as the inhibition of the NF-κB signaling pathway by ICGA C in macrophages stimulated with oxidized low-density lipoprotein. frontiersin.org

Research Model TypeSpecific ModelKey Application for this compound ResearchReference
In VitroCaco-2 cellsStudying intestinal absorption. frontiersin.org
In VitroDU-145 prostate cancer cellsInvestigating anti-cancer activity and cell cycle arrest. medchemexpress.com
In VitroMacrophage cell linesExamining anti-inflammatory effects and inhibition of foam cell formation. frontiersin.org
In VivoMouse model of allergic asthmaEvaluating the alleviation of airway inflammation. nih.govnih.gov
In VivoHigh-fat diet-induced hyperlipidemia miceAssessing lipid-lowering effects and impact on cholesterol transport. frontiersin.org

Future Perspectives in Basic and Translational Research

The future of this compound research lies in bridging the gap between fundamental discoveries and clinical applications.

Basic research will continue to focus on elucidating the precise molecular mechanisms of ICGA C. This includes identifying more of its direct molecular targets and understanding the intricate interplay between its effects on metabolism, inflammation, and the gut microbiota. nih.govnih.gov The development of more sophisticated in vitro and in vivo models will be crucial for this purpose. Furthermore, exploring the structure-activity relationships of different isochlorogenic acid isomers will provide valuable information for the potential synthesis of more potent derivatives.

Translational research will aim to translate the promising preclinical findings into tangible health benefits. A significant challenge to overcome is the low bioavailability of ICGA C. nih.govnih.gov Therefore, a key area of future research will be the development of novel delivery systems, such as nanoparticles, to enhance its stability, solubility, and absorption. tandfonline.com Integrative omics approaches will be instrumental in identifying biomarkers to predict patient responses and to personalize therapeutic strategies. nih.gov Ultimately, well-designed clinical trials will be necessary to establish the efficacy and safety of this compound in humans for various health conditions.

Conclusion and Future Research Outlook

Summary of Current Understanding of Isochlorogenic Acid C

This compound, chemically known as 4,5-dicaffeoylquinic acid, is a polyphenolic compound and a member of the larger family of chlorogenic acids. medchemexpress.comscielo.br It is an isomer of other dicaffeoylquinic acids, such as isochlorogenic acid A (3,5-dicaffeoylquinic acid). scielo.brnih.gov Found in various plants, including Lonicera japonica (honeysuckle), Artemisia species, and Calystegia soldanella, it is recognized for its significant biological activities. nih.govbiocrick.come-fas.org

Current research has established this compound as a potent antioxidant. medchemexpress.comselleckchem.com This fundamental property underpins many of its observed pharmacological effects. These effects include anti-inflammatory, hepatoprotective, antiviral, and metabolic regulatory activities. medchemexpress.comnih.govchemfaces.com

In the context of metabolic diseases, this compound has demonstrated potential anti-diabetic effects by reducing islet cell apoptosis and improving pancreatic function in animal models. medchemexpress.com It has also been shown to alleviate hyperlipidemia in high-fat diet-fed mice by promoting reverse cholesterol transport (RCT) without causing the liver steatosis associated with some other therapeutic agents. frontiersin.org This is achieved partly by up-regulating the LXRα mediated RCT pathway. frontiersin.org

Its hepatoprotective capabilities are well-documented, showing it can protect liver cells from injury and apoptosis by interfering with caspase-3 and TGF-β1 expression. biocrick.comcymitquimica.com Furthermore, it exhibits significant anti-hepatitis B virus (HBV) activity by inhibiting the expression of HBsAg and HBeAg, potentially through the induction of heme oxygenase-1 (HO-1). biocrick.comchemfaces.com

Research has also highlighted its role in alleviating allergic asthma. mdpi.com Studies suggest that its oral administration modulates the gut microbiota, which in turn metabolizes it into other active forms like chlorogenic acid. mdpi.com This interaction influences immune responses and reduces airway inflammation by upregulating antioxidant pathways involving GPX4 and Nrf2. mdpi.com Additionally, this compound has shown antiviral effects against enterovirus 71 (EV71) and inhibitory activity against prostate cancer cells through the induction of cell cycle arrest. medchemexpress.comselleckchem.com

Table 1: Summary of Researched Biological Activities of this compound

Biological Activity Key Research Findings Mechanism of Action References
Antioxidant Known as a potent antioxidant from various herbal plants. Scavenges free radicals. medchemexpress.comselleckchem.com
Anti-diabetic Reduces islet cell apoptosis and improves pancreatic function in diabetic mice. Enhances expression of GLUT2, GK, and PDX-1 proteins. medchemexpress.com
Hepatoprotective Protects human hepatocyte lines from D-galactosamine-induced injury and apoptosis. Reduces caspase-3 and TGF-β1 levels; induces HO-1 expression. biocrick.comchemfaces.comcymitquimica.com
Anti-HBV Significantly inhibits the expression of HBsAg and HBeAg in vitro. May block the HBV replication process at the translation step. biocrick.comchemfaces.com
Anti-inflammatory Reduces serum levels of NO and PGE2 in animal models of inflammation. Subdues inflammatory pathways. nih.govfrontiersin.org
Anti-cancer Exhibits dose-dependent inhibitory activity against prostate cancer cells. Induces cell cycle arrest and inactivation of Bcl-2. medchemexpress.com
Anti-asthmatic Alleviates allergic asthma in mouse models. Modulates gut microbiota; upregulates GPX4, SLC7A11, and Nrf2. mdpi.com
Anti-hyperlipidemic Lowers serum and liver lipid levels in high-fat diet-fed mice. Promotes reverse cholesterol transport (RCT) via the LXRα pathway. frontiersin.org
Anti-viral Shows antiviral effects against enterovirus 71 (EV71). Not fully detailed in the provided sources. selleckchem.com

Identification of Knowledge Gaps in Academic Literature

Despite the growing body of preclinical evidence highlighting the therapeutic potential of this compound, several significant knowledge gaps exist in the academic literature.

A primary limitation is the overwhelming reliance on in vitro (cellular) and in vivo (animal) models for studying its effects. nih.govfrontiersin.org There is a discernible lack of human clinical trials to validate the therapeutic efficacy and safety of this compound for any of the conditions it has been studied for, including diabetes, liver disease, or hyperlipidemia. nih.govfrontiersin.orgresearchgate.net

The pharmacokinetics and bioavailability of this compound are not fully understood. It is known to have low bioavailability, and recent studies indicate that its metabolites, produced by the gut microbiota, may be responsible for some of its systemic effects. mdpi.com However, the full spectrum of its metabolic fate and the specific roles of its various metabolites remain to be elucidated.

While research has linked this compound to the modulation of key signaling pathways such as NF-κB, LXRα, and Nrf2, the precise molecular targets within these pathways are often described as elusive. nih.govfrontiersin.orgmdpi.com A deeper mechanistic understanding is required to explain how it exerts its effects at a molecular level.

Furthermore, much of the literature discusses chlorogenic acids as a broad class. nih.govfrontiersin.orgnih.gov There is a need for more research that specifically differentiates the bioactivity of this compound (4,5-dicaffeoylquinic acid) from its other isomers, such as isochlorogenic acid A (3,5-dicaffeoylquinic acid). researchgate.net The influence of the specific spatial arrangement of the caffeoyl groups on pharmacological properties warrants more rigorous comparative investigation.

Finally, while it is generally considered safe based on its presence in foods and traditional medicines, comprehensive long-term safety and toxicological data in humans are scarce. researchgate.netwikipedia.org Establishing a clear safety profile is crucial for its potential development as a therapeutic agent.

Proposed Avenues for Future Comprehensive Research

To build upon the current understanding and address the existing knowledge gaps, future research on this compound should be directed along several key avenues.

Human Clinical Trials: The most critical next step is to design and conduct robust, placebo-controlled clinical trials in humans. These trials should aim to confirm the therapeutic potential observed in preclinical studies for specific conditions like hyperlipidemia, type 2 diabetes, non-alcoholic fatty liver disease, and chronic inflammatory conditions. nih.govfrontiersin.org

Pharmacokinetic and Metabolism Studies: Comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile in humans. Research should focus on the role of the gut microbiome in metabolizing this compound, identifying all major active metabolites, and determining their individual bioactivities and mechanisms. mdpi.com This could pave the way for developing strategies to enhance its bioavailability.

Molecular Mechanism Elucidation: Advanced molecular biology techniques, including transcriptomics, proteomics, and molecular docking, should be employed to pinpoint the specific molecular targets of this compound. mdpi.com Elucidating its direct interactions with proteins in pathways like LXRα-mediated cholesterol transport or Nrf2-mediated antioxidant response would provide a more complete mechanistic picture. frontiersin.orgmdpi.com

Isomer-Specific Comparative Studies: Future studies should include head-to-head comparisons of this compound with its other isomers, such as isochlorogenic acid A and B. This would help to determine whether its unique 4,5-dicaffeoylquinic acid structure confers any advantages in terms of efficacy, safety, or mechanism of action for specific therapeutic applications. researchgate.net

Exploration of Novel Therapeutic Applications: Building on existing research, its potential as an adjunct therapy should be explored. For instance, its immunomodulatory effects could be investigated in combination with cancer immunotherapies like PD-1/PD-L1 inhibitors. mdpi.comfrontiersin.org Its role in the gut-lung axis also presents a promising area for research into respiratory diseases beyond asthma. mdpi.com

Comprehensive Safety and Toxicological Assessment: Long-term toxicological studies in animal models and systematic safety evaluations in human trials are necessary to establish a definitive safety profile, determine a tolerable upper intake level, and identify any potential contraindications or drug interactions. researchgate.netnhri.org.tw

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for quantifying Isochlorogenic acid C in plant extracts?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 325 nm is widely used. A Waters ACQUITY UPLC HSS T3 column (150 mm × 2.1 mm, 1.8 μm) and a gradient mobile phase of acetonitrile-0.1% formic acid are optimal for separating this compound from isomers like Isochlorogenic acids A and B . The external standard method or quantitative analysis of multi-components by a single marker (QAMS) can be applied, with relative correction factors (RCFs) validated for accuracy (RSD < 5%) .

Q. How can researchers validate the accuracy of multi-component assays involving this compound?

  • Methodology : Cross-validate results using both external standard and QAMS methods. For example, RCFs for this compound relative to chlorogenic acid range from 1.268 to 1.485 depending on column type and mobile phase conditions. Ensure linearity (R² > 0.99), precision (RSD < 3%), and recovery rates (90–110%) across three concentration levels .

Q. What are the key challenges in distinguishing this compound from its isomers in complex matrices?

  • Methodology : Use tandem mass spectrometry (HPLC-MS/MS) for structural confirmation. This compound (4,5-dicaffeoylquinic acid) can be differentiated from isomers by fragmentation patterns and retention times. For example, its correlation coefficient with Isochlorogenic acid B is 0.92 in MS/MS analysis, emphasizing the need for orthogonal methods like gradient elution and spectral matching .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s bioactivity be resolved?

  • Methodology : Conduct dose-response studies and mechanistic assays. For example, while this compound exhibits hepatoprotective effects (IC₅₀: 0.25–0.80 mg/mL in anti-HBV assays), its antioxidant activity may vary due to matrix effects in plant extracts. Use in vitro models (e.g., DPPH scavenging, zebrafish oxidative stress assays) and confirm with in vivo studies to reconcile discrepancies .

Q. What statistical approaches are suitable for evaluating this compound’s contribution to plant quality?

  • Methodology : Apply multivariate analysis, such as grey relational analysis (GRA) and TOPSIS (Technique for Order Preference by Similarity to Ideal Solution). For instance, in P. forrestii samples, this compound content (0.725–1.067 mg/g) was weighted alongside five other phenolics using clustering heatmaps and correlation matrices to rank sample quality .

Q. How can researchers integrate this compound’s bioactivity into pharmacological studies?

  • Methodology : Combine network pharmacology and molecular docking. In hepatoprotective studies, this compound was linked to Caspase-3 inhibition via molecular docking, validated by UPLC-PDA fingerprinting and partial least squares regression (PLSR) to establish spectrum-effect relationships .

Q. What advanced techniques enable real-time assessment of this compound’s antioxidant activity?

  • Methodology : On-line DPPH-CE-DAD (capillary electrophoresis with diode array detection) allows simultaneous quantification of this compound and its antioxidant activity. This method uses β-cyclodextrin-modified buffers to enhance resolution, achieving LODs of 0.25 mg/mL and correlating peak area reduction with radical scavenging capacity .

Q. How do extraction protocols impact this compound quantification in herbal matrices?

  • Methodology : Optimize solvent polarity and extraction time. For example, 70% ethanol at 60°C for 2 hours maximizes yield in Lonicera japonica extracts. Validate using spike-and-recovery tests to account for matrix interference, particularly with co-eluting compounds like chlorogenic acid .

Key Considerations

  • Method Validation : Always include system suitability tests (e.g., theoretical plates > 2000, tailing factor < 2.0) for HPLC assays .
  • Data Interpretation : Address variability in RCFs by standardizing reference materials and chromatographic conditions across labs .
  • Ethical Reporting : Disclose extraction solvents and detection limits to ensure reproducibility, per guidelines in Beilstein Journal of Organic Chemistry .

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